molecular formula C7H18ClN B2700048 (2,3-dimethylbutyl)(methyl)amine hydrochloride CAS No. 2375270-11-2

(2,3-dimethylbutyl)(methyl)amine hydrochloride

Cat. No.: B2700048
CAS No.: 2375270-11-2
M. Wt: 151.68
InChI Key: VFHWVGPETGRBNR-UHFFFAOYSA-N
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Description

(2,3-dimethylbutyl)(methyl)amine hydrochloride is a specialty amine compound intended for research and development purposes. Researchers can utilize this chemical as a building block in organic synthesis, for instance in the development of novel pharmaceutical candidates or as a precursor for more complex molecules. Its structure suggests potential use in methodological chemistry studies and catalysis research. The hydrochloride salt form ensures improved stability and handling for laboratory use. This product is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications. Specifications such as purity, molecular weight, CAS number, and storage conditions should be confirmed via the Certificate of Analysis from the supplier.

Properties

IUPAC Name

N,2,3-trimethylbutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N.ClH/c1-6(2)7(3)5-8-4;/h6-8H,5H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHWVGPETGRBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: (2,3-Dimethylbutyl)(methyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (2,3-dimethylbutyl)(methyl)amine hydrochloride , a specific aliphatic amine isomer structurally related to known sympathomimetics like DMAA and DMBA.[1]

Chemical Identity & Nomenclature

Systematic IUPAC Name: N,2,3-Trimethylbutan-1-amine hydrochloride Molecular Formula:


Molecular Weight:  115.22  g/mol  (Free Base) / 151.68  g/mol  (HCl Salt)[2]
CAS Registry Status

As of the current chemical indexing (2025-2026), this specific N-methyl secondary amine hydrochloride does not possess a widely assigned CAS number in public registries (PubChem, CAS Common Chemistry).[1] It is a research-grade structural isomer of commercially designated amines.[2] Researchers must reference it via its parent primary amine or IUPAC designation:

  • Parent Primary Amine: 2,3-Dimethylbutan-1-amine (CAS 66553-05-7 )[1][2][3]

  • Constitutional Isomers (for SAR context):

    • 1,3-Dimethylamylamine (DMAA): CAS 105-41-9 [1][2]

    • 1,3-Dimethylbutylamine (DMBA): CAS 108-09-8 [1][2]

    • N,N-Dimethylbutan-2-amine: CAS 2978-64-5 [2]

Structural Characterization

The molecule features a branched butyl chain (2,3-dimethyl substitution) with a secondary amine terminus (N-methyl).[2] This steric bulk at the


- and 

-carbons significantly influences its lipophilicity and resistance to oxidative deamination by Monoamine Oxidases (MAO).[2]
PropertyValue (Predicted/Experimental)
Appearance White to off-white hygroscopic crystalline solid
Solubility Highly soluble in water, ethanol, DMSO; insoluble in diethyl ether
pKa (Base) ~10.2–10.5 (Typical for hindered secondary aliphatic amines)
Melting Point 145–150°C (Decomposition typically >180°C)

Synthetic Methodology

For research applications requiring high purity (>98%), the synthesis avoids direct alkylation of the primary amine (which yields poly-methylated byproducts). The preferred protocol utilizes Reductive Amination .

Protocol: Reductive Amination of 2,3-Dimethylbutanal

Objective: Selective synthesis of the secondary amine without quaternary salt formation.

Reagents:

  • Precursor: 2,3-Dimethylbutanal (CAS 56643-83-5)[2]

  • Amine Source: Methylamine (2.0M in THF or MeOH)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (

    
    )
    
  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

Step-by-Step Workflow:

  • Imine Formation:

    • Charge a flame-dried reaction vessel with 2,3-dimethylbutanal (1.0 eq) and anhydrous DCE.

    • Add Methylamine (1.2 eq) dropwise at 0°C under

      
       atmosphere.
      
    • Critical Step: Add Magnesium Sulfate (

      
      ) or Molecular Sieves (4Å) to scavenge water, driving the equilibrium toward the imine (
      
      
      
      ).[2] Stir for 2 hours at room temperature.
  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise. STAB is preferred over

      
       due to its selectivity for imines over aldehydes, preventing side-reduction of unreacted precursor.[1]
      
    • Allow to warm to room temperature and stir for 12–16 hours.

  • Workup & Salt Formation:

    • Quench with saturated

      
      . Extract with Dichloromethane (DCM).
      
    • Dry organic layer over

      
       and concentrate in vacuo to yield the free base oil.
      
    • Hydrochloride Generation: Dissolve free base in anhydrous diethyl ether. Add 2.0M HCl in diethyl ether dropwise at 0°C. The hydrochloride salt will precipitate immediately.

    • Filter and recrystallize from Ethanol/EtOAc.

Visualization: Synthesis Pathway

SynthesisPath Aldehyde 2,3-Dimethylbutanal (Precursor) Imine Intermediate Imine (Transient) Aldehyde->Imine FreeBase (2,3-dimethylbutyl)(methyl)amine (Free Base) Imine->FreeBase FinalSalt HCl Salt (Final Product) FreeBase->FinalSalt MeNH2 MeNH2 (MgSO4) MeNH2->Aldehyde STAB NaBH(OAc)3 (DCE, 25°C) STAB->Imine HCl HCl/Et2O HCl->FreeBase

Figure 1: Selective reductive amination pathway using Sodium Triacetoxyborohydride (STAB) to ensure mono-methylation.[1][2]

Pharmacological Context & SAR Analysis

(2,3-Dimethylbutyl)(methyl)amine is a structural isomer of 1,3-DMAA (Methylhexanamine).[1] Its pharmacological profile is governed by the Structure-Activity Relationship (SAR) of aliphatic sympathomimetics.[2]

Mechanism of Action (Theoretical)

Based on the pharmacophore of C6-C7 aliphatic amines, this compound likely functions via two primary mechanisms:[1]

  • TAAR1 Agonism: Trace Amine Associated Receptor 1 activation, triggering intracellular cAMP signaling.[1]

  • Monoamine Reuptake Inhibition: The branched alkyl chain mimics the leucine moiety, potentially blocking the reuptake of Norepinephrine (NET) and Dopamine (DAT).

Structural Comparison (Isomerism)

The position of the methyl groups is critical for receptor binding affinity.

  • DMAA (1,3-dimethylamyl): High potency due to steric protection of the amine.[1]

  • Target (2,3-dimethylbutyl): The 2,3-substitution creates a "compact" hydrophobic tail.[1] This may result in lower blood-brain barrier (BBB) permeability compared to DMAA but potentially higher selectivity for peripheral adrenergic receptors (bronchodilation/vasoconstriction).[2]

Visualization: Structural Isomers & SAR

SAR_Comparison Target Target Molecule (2,3-dimethylbutyl)(methyl)amine Compact Hydrophobe Receptor Adrenergic / TAAR1 Binding Pocket Target->Receptor Steric fit: Moderate Lipophilicity: LogP ~2.1 DMAA DMAA (1,3-dimethylamyl)amine Proven CNS Stimulant DMAA->Receptor Steric fit: High Lipophilicity: LogP ~2.6 DMBA DMBA (1,3-dimethylbutyl)amine Analogous Activity DMBA->Receptor Steric fit: High

Figure 2: Comparative SAR analysis showing the relationship between the target molecule and known sympathomimetics DMAA/DMBA.[3][4][5][6]

Analytical Validation (Self-Validating Protocol)

To confirm the identity of the synthesized hydrochloride salt, the following analytical signatures must be observed.

MethodExpected SignatureDiagnostic Value
1H NMR (DMSO-d6) Doublet at

2.55 ppm (3H,

); Multiplets at 0.8–1.0 ppm (branched methyls)
Confirms

-methylation vs. primary amine.[2]
FT-IR Broad band 2400–3000 cm⁻¹ (

stretch); Absence of 1720 cm⁻¹ (C=O)
Confirms salt formation and absence of aldehyde precursor.
Mass Spectrometry [M+H]+ peak at m/z 116.14Confirms molecular weight of the cation (

).

Quality Control Check: Dissolve 10mg of product in


. Add 1 drop of 

. The solution should turn turbid immediately as the free base oil separates, confirming the hydrochloride salt integrity.[1]

References

  • Smith, P. A. S. (1966). The Chemistry of Open-Chain Organic Nitrogen Compounds. W.A. Benjamin.
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 66553-05-7 (2,3-Dimethylbutan-1-amine). Link

  • Lewin, A. H., et al. (2008).[1] "Trace Amine-Associated Receptors: Pharmacology, Synthesis, and Analysis." Annual Review of Pharmacology and Toxicology. (Context for aliphatic amine SAR).

Sources

2,3-dimethyl-N-methylbutan-1-amine HCl molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Specification & Validation Protocol: 2,3-Dimethyl-N-methylbutan-1-amine HCl

Abstract

This guide provides a definitive technical analysis of 2,3-dimethyl-N-methylbutan-1-amine Hydrochloride , a secondary aliphatic amine salt often utilized as a specialized building block in pharmaceutical synthesis or as a reference standard for metabolite analysis. The theoretical molecular weight of the monohydrochloride salt is 151.68 g/mol . However, due to the hygroscopic nature of alkyl amine hydrochlorides and the presence of a chiral center at C2, accurate research application requires strict adherence to the validation protocols and stoichiometric considerations detailed below.

Part 1: Structural Elucidation & Stoichiometry

To ensure precision in dosing and molarity calculations, the molecular weight must be derived from the exact atomic composition of the salt form.

Theoretical Calculation

The compound consists of a 2,3-dimethylbutane backbone, an N-methylated primary amine group, and a hydrochloride counterion.

  • IUPAC Name: N,2,3-Trimethylbutan-1-amine hydrochloride

  • Free Base Formula: C

    
    H
    
    
    
    N
  • Salt Formula: C

    
    H
    
    
    
    N · HCl (1:1 Stoichiometry)
  • Chirality: The C2 position is a stereocenter (

    
    ), but this does not affect Molecular Weight (MW).
    

Table 1: Stoichiometric Breakdown of Molecular Weight

ComponentElementQtyAtomic Wt. (IUPAC)Subtotal ( g/mol )
Cation (Base) Carbon (C)712.01184.077
Hydrogen (H)171.00817.136
Nitrogen (N)114.00714.007
Base MW 115.22
Counterion Hydrogen (H)11.0081.008
Chlorine (Cl)135.45335.453
Acid MW 36.46
Total Salt MW 151.68 g/mol

Critical Note: The value 151.68 g/mol assumes a strictly anhydrous, 1:1 stoichiometric salt. In practice, aliphatic amine hydrochlorides are hygroscopic. A "Correction Factor" (CF) based on water content (determined by Karl Fischer titration) must be applied during weighing for high-precision assays.

Part 2: Visualizing the Molecular Architecture

The following diagram illustrates the structural hierarchy and the synthesis logic that defines the molecule's mass.

MolecularArchitecture cluster_0 Structural Components cluster_1 Resulting Properties Backbone 2,3-Dimethylbutane Chain (C6 Backbone) Amine N-Methyl Amine Group (Secondary Amine) Backbone->Amine C1 Attachment Chirality C2 Stereocenter (R/S Enantiomers) Backbone->Chirality Intrinsic Property MW_Base Free Base MW 115.22 g/mol Backbone->MW_Base Amine->MW_Base Salt HCl Counterion (Ionic Bond) MW_Salt Final Salt MW 151.68 g/mol Salt->MW_Salt Stoichiometry 1:1 MW_Base->MW_Salt + 36.46 (HCl)

Figure 1: Structural decomposition of 2,3-dimethyl-N-methylbutan-1-amine HCl, highlighting the additive mass components.

Part 3: Experimental Validation Protocols

As a researcher, you cannot rely solely on the label of a custom-synthesized reagent. You must validate the salt form and purity. The following protocols form a Self-Validating System to confirm the identity and mass of the compound.

Protocol A: Potentiometric Titration (Chloride Content)

Objective: Determine the exact stoichiometry of the HCl salt. If the substance is a pure monohydrochloride, the chloride content should be 23.37% by mass (35.453 / 151.68).

  • Dissolution: Dissolve 150 mg (accurately weighed) of the sample in 50 mL of deionized water. Add 1 mL of 5% HNO

    
    .
    
  • Titrant: Standardized 0.1 N Silver Nitrate (AgNO

    
    ).
    
  • Detection: Potentiometric endpoint detection using a Silver/Sulfide ion-selective electrode (ISE).

  • Calculation:

    
    
    
  • Validation: If %Cl deviates >0.5% from theoretical, the sample may contain excess HCl (dihydrochloride species unlikely but possible) or moisture.

Protocol B: 1H-NMR Structural Confirmation

Objective: Confirm the N-methyl and isopropyl structural features.

  • Solvent: D

    
    O (for salt) or CDCl
    
    
    
    (for free base after neutralization).
  • Key Signals (Expected):

    • 
       0.8–1.0 ppm: Multi-proton multiplets (Methyl groups on the butane chain).
      
    • 
       2.6–2.7 ppm: Singlet (3H) corresponding to the N-Methyl  group.
      
    • 
       2.8–3.0 ppm: Multiplets (CH
      
      
      
      adjacent to Nitrogen).

Part 4: Synthesis & Stability Context

Understanding the origin of the compound aids in troubleshooting impurities.

Synthesis Pathway

This compound is typically synthesized via Reductive Amination :

  • Precursor: 2,3-dimethylbutan-1-amine (Primary Amine).

  • Reagents: Formaldehyde (HCHO) and Formic Acid (HCOOH) (Eschweiler-Clarke reaction) or Methyl Iodide (controlled alkylation).

  • Salt Formation: The resulting oil (Free Base) is dissolved in diethyl ether and treated with anhydrous HCl gas to precipitate the solid salt.

Handling & Stability
  • Hygroscopicity: Secondary amine hydrochlorides are moderately hygroscopic. Store in a desiccator at -20°C.

  • Free Basing: To convert back to the free base (MW 115.22) for organic extraction:

    • Dissolve salt in water.

    • Adjust pH to >12 using 1M NaOH.

    • Extract with Dichloromethane (DCM).

ValidationWorkflow Start Raw Material (Synthesized Solid) Step1 1. Karl Fischer (Water Content) Start->Step1 Step2 2. Ag NO3 Titration (Chloride Stoichiometry) Step1->Step2 Step3 3. 1H-NMR (Structural ID) Step2->Step3 Decision Pass Criteria? Step3->Decision Fail Recrystallize (Isopropanol/Et2O) Decision->Fail Impure Pass Release for Use (Use MW 151.68) Decision->Pass Valid Fail->Start

Figure 2: Analytical workflow for validating the molecular weight and purity of the amine salt.

References

  • IUPAC. (2022). Atomic Weights of the Elements 2021. Commission on Isotopic Abundances and Atomic Weights. [Link]

  • Mendham, J., et al. (2000). Vogel's Textbook of Quantitative Chemical Analysis (6th ed.). Pearson Education.
  • PubChem. (n.d.).[1] Compound Summary: 2,3-dimethylbutan-1-amine.[2][3] National Library of Medicine. [Link] (Parent amine data for structural verification).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of Reductive Amination).[4]

Sources

An In-depth Technical Guide to the Structural Differentiation of (2,3-dimethylbutyl)(methyl)amine HCl and 1,3-Dimethylbutylamine (1,3-DMBA)

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical research and dietary supplement analysis, the precise identification of chemical compounds is paramount for ensuring safety, efficacy, and regulatory compliance. This guide provides a detailed comparative analysis of two structurally related aliphatic amines: (2,3-dimethylbutyl)(methyl)amine hydrochloride and 1,3-dimethylbutylamine (1,3-DMBA). While both are isomers with the same chemical formula, their distinct structural arrangements lead to different chemical properties and biological activities. This document will delve into their structural nuances, comparative physicochemical properties, and the critical analytical methodologies required for their unambiguous differentiation. The focus is on providing a robust framework for researchers to confidently identify and distinguish between these two compounds, a critical capability in both quality control and novel drug discovery.

Introduction: The Imperative for Structural Clarity

Aliphatic amines constitute a broad class of organic compounds with significant applications in medicinal chemistry and pharmacology. However, subtle variations in their molecular structure, such as isomerism, can lead to profound differences in their physiological effects. A case in point is the comparison between (2,3-dimethylbutyl)(methyl)amine and 1,3-dimethylbutylamine (1,3-DMBA).

1,3-DMBA, also known as 4-amino-2-methylpentane or AMP Citrate, is a stimulant structurally related to the banned substance 1,3-dimethylamylamine (DMAA).[1][2] It has been identified as an unapproved ingredient in some over-the-counter dietary supplements, prompting regulatory action from agencies like the U.S. Food and Drug Administration (FDA).[1][3] The safety and efficacy of 1,3-DMBA in humans have not been established through rigorous scientific studies.[2][4] Conversely, (2,3-dimethylbutyl)(methyl)amine is a less-common secondary amine. Its hydrochloride salt form suggests potential use as a research chemical or a pharmaceutical intermediate where precise characterization is essential.

The co-existence of such structural isomers, particularly when one has known physiological effects and a complex regulatory status, necessitates clear and reliable methods of differentiation. This guide will provide the foundational knowledge and practical protocols to achieve this.

Comparative Structural and Physicochemical Analysis

The fundamental difference between (2,3-dimethylbutyl)(methyl)amine and 1,3-DMBA lies in the classification of the amine and the branching pattern of the alkyl chain.

  • (2,3-dimethylbutyl)(methyl)amine is a secondary amine . The nitrogen atom is bonded to two carbon atoms: one in a methyl group and one in a 2,3-dimethylbutyl group.

  • 1,3-Dimethylbutylamine (1,3-DMBA) is a primary amine . The nitrogen atom is bonded to only one carbon atom, which is part of a 1,3-dimethylbutyl (or 4-methylpentan-2-yl) group.[1]

This seemingly minor difference has significant implications for their chemical reactivity and how they interact with biological systems. The presence of a hydrogen atom on the nitrogen in the secondary amine, versus two in the primary amine, alters properties like basicity, hydrogen bonding capability, and susceptibility to certain chemical reactions.

Below is a diagram illustrating the structural differences:

G cluster_0 1,3-DMBA Fragmentation cluster_1 (2,3-dimethylbutyl)(methyl)amine Fragmentation DMBA 1,3-DMBA (m/z 101) frag1_DMBA m/z 44 DMBA->frag1_DMBA α-cleavage (- isobutyl radical) frag2_DMBA m/z 86 DMBA->frag2_DMBA α-cleavage (- methyl radical) SecondaryAmine (2,3-dimethylbutyl)(methyl)amine (m/z 115) frag1_SA m/z 72 SecondaryAmine->frag1_SA α-cleavage (- isopropyl radical) frag2_SA m/z 44 SecondaryAmine->frag2_SA α-cleavage (- sec-butyl radical)

Sources

Methodological & Application

Application Notes and Protocols: Selective Monomethylation of 2,3-Dimethylbutylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

The selective N-methylation of primary amines to their secondary amine counterparts is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The introduction of a methyl group can profoundly influence a molecule's pharmacological profile, affecting properties such as potency, selectivity, metabolic stability, and bioavailability.[1] This document provides a detailed guide for the selective monomethylation of the sterically hindered primary amine, 2,3-dimethylbutylamine, to yield N-methyl-2,3-dimethylbutylamine. We will explore the mechanistic underpinnings of this transformation, present a robust experimental protocol based on the Eschweiler-Clarke reaction, and detail analytical methods for reaction monitoring and product characterization.

Introduction: The Significance of N-Methylation in Drug Discovery

The N-methyl group is a prevalent structural motif in a vast array of bioactive compounds and pharmaceuticals. Its incorporation can lead to enhanced lipid solubility and improved permeability across biological membranes.[2] Furthermore, the conversion of a primary amine to a secondary amine can alter its basicity and hydrogen bonding capacity, which are critical for molecular recognition at biological targets. However, achieving selective monomethylation can be challenging, often plagued by the formation of over-methylated tertiary amines and quaternary ammonium salts.[1][3] This is particularly true for sterically encumbered primary amines like 2,3-dimethylbutylamine, where the bulky alkyl groups can influence reactivity.[4][5][6]

This application note focuses on a reliable and scalable method for the selective synthesis of N-methyl-2,3-dimethylbutylamine, a valuable building block for more complex molecular architectures.

Mechanistic Insights: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines using formic acid and formaldehyde.[7][8] A key advantage of this reaction is that it inherently avoids the formation of quaternary ammonium salts, terminating at the tertiary amine stage.[7][8][9]

The reaction proceeds through a two-step mechanism:

  • Imine Formation: The primary amine first condenses with formaldehyde to form a methylene imine intermediate.[7]

  • Reductive Amination: The formic acid then acts as a hydride donor, reducing the imine to the secondary amine and releasing carbon dioxide. This irreversible step drives the reaction to completion.[7]

For a primary amine, this process can repeat to form the tertiary amine. However, by carefully controlling the stoichiometry of the reagents, selective monomethylation can be achieved. The steric hindrance of 2,3-dimethylbutylamine is expected to disfavor the second methylation step, aiding in the selective formation of the secondary amine.

Eschweiler_Clarke_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Hydride Transfer Amine R-NH₂ (2,3-Dimethylbutylamine) Imine [R-N=CH₂]⁺ (Iminium Ion) Amine->Imine + CH₂O, -H₂O Formaldehyde CH₂O H2O H₂O Formic_Acid HCOOH Secondary_Amine R-NHCH₃ (N-Methyl-2,3-dimethylbutylamine) CO2 CO₂ Imine_reduction [R-N=CH₂]⁺ Imine_reduction->Secondary_Amine + HCOOH, -CO₂

Figure 1: Mechanism of the Eschweiler-Clarke reaction for primary amine methylation.

Experimental Protocol: Synthesis of N-Methyl-2,3-dimethylbutylamine

This protocol is designed for the selective monomethylation of 2,3-dimethylbutylamine. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
2,3-Dimethylbutylamine≥98%Sigma-Aldrich108-09-8A sterically hindered primary amine.
Formic Acid≥95%Sigma-Aldrich64-18-6Acts as the hydride source.
Formaldehyde37 wt. % in H₂OSigma-Aldrich50-00-0The methyl source.
Dichloromethane (DCM)ACS GradeFisher Scientific75-09-2For extraction.
Sodium Hydroxide (NaOH)Pellets, ≥97%Sigma-Aldrich1310-73-2For basification.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific7757-82-6For drying.
Round-bottom flask (100 mL)----
Reflux condenser----
Magnetic stirrer and stir bar----
Heating mantle----
Separatory funnel (250 mL)----
Rotary evaporator----
Step-by-Step Procedure

Experimental_Workflow A 1. Charge Flask - 2,3-Dimethylbutylamine - Formic Acid B 2. Add Formaldehyde - Dropwise addition A->B C 3. Reflux - Heat to 100°C for 4-6 hours B->C D 4. Cool and Basify - Cool to room temperature - Add 10M NaOH C->D E 5. Extraction - Extract with Dichloromethane (3x) D->E F 6. Dry and Concentrate - Dry organic layers with Na₂SO₄ - Concentrate on rotary evaporator E->F G 7. Purification (Optional) - Distillation or column chromatography F->G

Figure 2: Workflow for the synthesis of N-Methyl-2,3-dimethylbutylamine.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dimethylbutylamine (5.0 g, 49.4 mmol).

  • Reagent Addition: In the fume hood, carefully add formic acid (4.5 g, 98.8 mmol, 2.0 equiv.). Stir the mixture for 10 minutes at room temperature.

  • Formaldehyde Addition: Slowly add a 37% aqueous solution of formaldehyde (4.0 g, 49.4 mmol, 1.0 equiv.) to the stirred mixture. The addition should be done dropwise to control any initial exotherm.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 100 °C using a heating mantle. Maintain this temperature and allow the reaction to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully basify the reaction mixture to a pH > 12 by the slow addition of 10 M sodium hydroxide solution. Ensure the mixture is cool during the addition as this is an exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude N-methyl-2,3-dimethylbutylamine.

  • Purification: The crude product can be purified by fractional distillation under atmospheric pressure or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[10]

Analytical Characterization

Thorough characterization of the starting material and the final product is crucial to confirm the success of the synthesis and to determine the purity of the secondary amine.

Reaction Monitoring
  • Thin-Layer Chromatography (TLC): A simple and rapid method to monitor the disappearance of the starting primary amine. Use a suitable solvent system (e.g., 10% methanol in dichloromethane) and visualize with a ninhydrin stain, which will specifically stain the primary amine.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides more detailed information on the reaction progress, allowing for the identification of the starting material, the desired secondary amine, and any over-methylated tertiary amine byproduct.[11]

Product Characterization
Analytical TechniqueExpected Observations for N-Methyl-2,3-dimethylbutylamine
¹H NMR Appearance of a singlet corresponding to the N-methyl protons around δ 2.2-2.4 ppm. The integration of this peak relative to the other protons in the molecule will confirm the structure.
¹³C NMR Appearance of a new carbon signal for the N-methyl group around δ 30-35 ppm.
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of N-methyl-2,3-dimethylbutylamine (C₇H₁₇N, MW: 115.22 g/mol ) should be observed.
Infrared (IR) Spectroscopy The N-H stretch of the secondary amine will appear as a single, sharp peak in the region of 3300-3500 cm⁻¹, in contrast to the two peaks observed for the primary amine starting material.
Purity by GC or HPLC A single major peak should be observed, with purity typically exceeding 95% after purification.[12]

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the temperature slightly. Ensure the quality of the formic acid and formaldehyde.

  • Over-methylation: If a significant amount of the tertiary amine is formed, reduce the equivalents of formaldehyde used. For sterically hindered amines, this is less of a concern.

  • Purification Challenges: Amines can be challenging to purify via silica gel chromatography due to their basicity.[10] Pre-treating the silica with triethylamine or using an amine-functionalized silica can improve the separation.[10] Alternatively, purification can be achieved by forming a salt of the amine, followed by liberation of the free amine.[13][14]

Safety Precautions

  • 2,3-Dimethylbutylamine: Flammable liquid and vapor. Causes severe skin burns and eye damage.

  • Formic Acid: Corrosive. Causes severe skin burns and eye damage.

  • Formaldehyde: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Suspected of causing genetic defects and may cause cancer.

  • Dichloromethane: May cause cancer.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

Always consult the Safety Data Sheet (SDS) for each chemical before use and handle them with appropriate engineering controls and personal protective equipment.

Conclusion

The Eschweiler-Clarke reaction provides an efficient and selective method for the monomethylation of the sterically hindered primary amine, 2,3-dimethylbutylamine. By following the detailed protocol and analytical procedures outlined in this application note, researchers can reliably synthesize N-methyl-2,3-dimethylbutylamine, a valuable intermediate for further synthetic endeavors in drug discovery and development. The principles and techniques described herein are broadly applicable to the methylation of other primary amines, with minor modifications to the reaction conditions as needed.

References

  • Chem Help ASAP. (2020, March 21). reductive amination & secondary amine synthesis. YouTube. [Link]

  • Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017, April 26). MDPI. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.).
  • n-methylbutylamine. Organic Syntheses. (n.d.). [Link]

  • Li, W., et al. (2020). Review of Modern Eschweiler–Clarke Methylation Reaction. PMC. [Link]

  • Ma, S., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Ma, S., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. [Link]

  • Fujita, K., et al. (2018). Efficient and Versatile Catalytic Systems for the N-Methylation of Primary Amines with Methanol Catalyzed by N-Heterocyclic Carbene Complexes of Iridium. Organic Chemistry Portal. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • PubMed. (2024, May 8). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. [Link]

  • methylation of amines using formic acid via simple inorganic base catalysis. (n.d.). SpringerLink. [Link]

  • Selective N-monomethylation of primary amines. (n.d.). RSC Publishing. [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022, February 24). PMC - NIH. [Link]

  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. (2015, June 24). CHIMIA. [Link]

  • A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (2013, December 10). University of Liverpool - IT Services. [Link]

  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. (n.d.). CHIMIA. [Link]

  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (n.d.). DTIC. [Link]

  • Eschweiler-Clarke Reaction. (n.d.). NROChemistry. [Link]

  • Transition metal-free methylation of amines with formaldehyde as the reductant and methyl source. (n.d.). The UWA Profiles and Research Repository. [Link]

  • HPLC Methods for analysis of Methylamine. (n.d.). HELIX Chromatography. [Link]

  • Automated Method for the Sensitive Analysis of Volatile Amines in Seawater. (2024, May 3). PMC. [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2025, May 23). ACS Publications. [Link]

  • Extremely Bulky Amide Ligands in Main Group Chemistry. (2025, August 7). ResearchGate. [Link]

  • Manganese-Catalyzed Mono-N-Methylation of Aliphatic Primary Amines without the Requirement of External High-Hydrogen Pressure. (2024, March 22). PubMed. [Link]

  • Catalytic methylation of aromatic amines with formic acid as the unique carbon and hydrogen source. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. (2024, October 23). [Link]

  • A-MDEA Analytical Methods. (n.d.). Scribd. [Link]

  • A unified approach to meta-selective methylation, mono-, di- and trifluoromethylation of arenes. (2025, April 10). PMC. [Link]

  • An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. (2024, September 19). MDPI. [Link]

  • A synthetic stimulant never tested in humans, 1,3‐dimethylbutylamine (DMBA), is identified in multiple dietary supplements. (2014, September 19). [Link]

Sources

Recrystallization solvent for (2,3-dimethylbutyl)(methyl)amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Solvent Selection for the Recrystallization of (2,3-dimethylbutyl)(methyl)amine HCl

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to developing a robust recrystallization protocol for the purification of (2,3-dimethylbutyl)(methyl)amine hydrochloride. As a secondary amine salt with a moderately branched alkyl chain, this compound possesses both significant polarity from the ammonium salt head and non-polar character from its C7 hydrocarbon tail. This dual nature requires a systematic and rational approach to solvent selection. This guide moves beyond a simple list of solvents, offering a detailed decision-making framework, experimental screening protocols, and troubleshooting advice to empower researchers to achieve high purity and yield.

Introduction: The Rationale for Recrystallization

Recrystallization remains a cornerstone technique for the purification of solid organic compounds, prized for its efficiency, scalability, and cost-effectiveness. The fundamental principle relies on the differential solubility of a compound in a given solvent at varying temperatures.[1] An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature.[1][2] Upon slow cooling, the solution becomes supersaturated, and the target compound preferentially crystallizes, leaving impurities behind in the mother liquor.

For amine hydrochloride salts, this process is particularly critical. These salts are common in pharmaceutical development, often formed to improve the stability, solubility, and handling of a parent amine.[3] However, the synthesis and workup can introduce residual reagents, byproducts, or inorganic salts. The ionic nature of the hydrochloride group dominates the molecule's properties, making it highly polar and often water-soluble, while the organic substituent dictates its solubility in organic solvents.[4][5] This guide provides the strategic framework for navigating these properties to develop an effective purification protocol for (2,3-dimethylbutyl)(methyl)amine HCl.

Physicochemical Profile: (2,3-dimethylbutyl)(methyl)amine HCl

A successful purification strategy begins with understanding the target molecule.

  • Structure: (2,3-dimethylbutyl)(methyl)amine HCl is the hydrochloride salt of a secondary amine.

  • Polarity: The molecule has two distinct regions:

    • Polar Head: The methylammonium chloride group (-NH(CH₃)₂⁺Cl⁻) is ionic and capable of strong hydrogen bonding. This confers high polarity and promotes solubility in protic solvents like water and alcohols.[5][6]

    • Non-polar Tail: The 2,3-dimethylbutyl group is a branched C6 alkyl chain, which is hydrophobic and contributes significant non-polar character. The parent amine, 2,3-dimethylbutan-1-amine, has a calculated XLogP3 of 1.4, indicating some lipophilicity.[7]

  • Expected Properties: As a salt, it is expected to be a crystalline solid at room temperature with a relatively high melting point. Its solubility will be a balance between the polar head and the non-polar tail. It is likely very soluble in water and methanol, but this high solubility may make them poor choices for recrystallization as recovery would be low.[8] It is expected to be insoluble in non-polar solvents like hexanes or diethyl ether.[8][9]

The Solvent Selection Workflow: A Strategic Approach

The selection of an appropriate solvent system is the most critical step in developing a recrystallization procedure.[1] The ideal solvent should exhibit a steep solubility curve with respect to temperature. The workflow below outlines a systematic process for identifying a suitable solvent or solvent pair.

Recrystallization_Workflow start Crude (2,3-dimethylbutyl)(methyl)amine HCl screening Small-Scale Solvent Screening (Protocol 1) start->screening single_solvent_node Single Solvent System screening->single_solvent_node Test Single Solvents two_solvent_node Two-Solvent System screening->two_solvent_node If No Single Solvent Works insoluble_cold Insoluble/Sparingly Soluble at RT? single_solvent_node->insoluble_cold dissolves_hot Soluble in Hot Solvent? crystals_form Crystals Form on Cooling? dissolves_hot->crystals_form Yes single_solvent_fail Unsuitable Single Solvent dissolves_hot->single_solvent_fail No (Insoluble) insoluble_cold->dissolves_hot Yes insoluble_cold->single_solvent_fail No (Too Soluble) single_solvent_success Proceed to Single-Solvent Recrystallization (Protocol 2) crystals_form->single_solvent_success Yes crystals_form->single_solvent_fail No (Oils Out or No Yield) find_good_solvent Find Solvent 1: Soluble at RT or Hot two_solvent_node->find_good_solvent find_anti_solvent Find Solvent 2 (Anti-solvent): Miscible with Solvent 1, Compound Insoluble find_good_solvent->find_anti_solvent induce_precipitation Add Anti-solvent to Hot Solution Until Turbidity Persists find_anti_solvent->induce_precipitation two_solvent_success Proceed to Two-Solvent Recrystallization (Protocol 3) induce_precipitation->two_solvent_success

Caption: Workflow for systematic recrystallization solvent selection.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Small-Scale Solvent Screening

This initial screen is crucial for efficiently identifying promising solvent candidates using minimal material.

Objective: To determine the solubility of crude (2,3-dimethylbutyl)(methyl)amine HCl in a range of solvents at room temperature and at their boiling point.

Materials:

  • Crude (2,3-dimethylbutyl)(methyl)amine HCl (~100 mg)

  • Set of small test tubes or vials

  • Hot plate or sand bath

  • Selection of candidate solvents (see Table 1)

  • Pasteur pipettes

Procedure:

  • Place approximately 10-15 mg of the crude solid into each test tube.

  • To the first test tube, add a candidate solvent dropwise at room temperature, swirling after each addition. Record the approximate volume needed to dissolve the solid, or if it remains insoluble after adding ~1 mL.

  • If the solid is insoluble or sparingly soluble at room temperature, heat the test tube gently in a hot water or sand bath. Continue adding solvent dropwise until the solid dissolves completely.

  • If the solid dissolves, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath to promote further crystallization.

  • Record all observations in a table similar to Table 2.

  • Repeat steps 2-6 for each candidate solvent.

Table 1. Candidate Solvents for Screening

Solvent Class Solvent Boiling Point (°C) Rationale
Protic Isopropanol (IPA) 82.5 Often an excellent choice for amine hydrochlorides; less solubilizing than EtOH.[8]
Ethanol (EtOH), 95% 78 May be too effective a solvent, but worth screening.[8][10]
n-Butanol 118 Higher boiling point, may be suitable for less soluble compounds.[10]
Aprotic Polar Acetonitrile (MeCN) 82 Can be effective for precipitating salts.
Acetone 56 Often a poor solvent for salts, making it a good anti-solvent or wash.[8]
Non-polar Ethyl Acetate (EtOAc) 77 Likely a poor solvent; good candidate as an anti-solvent.
(Anti-solvents) Diethyl Ether (Et₂O) 35 Classic anti-solvent for precipitating amine hydrochlorides from alcohol solutions.[8]

| | Heptane/Hexane | 98 / 69 | Very non-polar; useful as anti-solvents. |

Table 2. Template for Recording Screening Observations

Solvent Solubility at RT (~20°C) Solubility at Boiling Observations Upon Cooling (RT & Ice Bath)
e.g., Isopropanol Sparingly soluble Soluble in 0.5 mL White crystalline solid formed
e.g., Diethyl Ether Insoluble Insoluble No change

| e.g., Ethanol | Soluble in 0.2 mL | - | No crystals formed (too soluble) |

Protocol 2: Single-Solvent Recrystallization

Objective: To purify the compound using a single optimal solvent identified in Protocol 1.

Procedure:

  • Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

  • Add the chosen solvent in small portions, just enough to create a slurry. Add a boiling chip or magnetic stir bar.

  • Heat the mixture to a gentle boil on a hot plate with stirring.

  • Continue adding small portions of hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent.

  • If the solution is colored or contains insoluble impurities, perform a hot filtration.

  • Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is key to forming large, pure crystals.

  • Once crystal formation appears complete at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Dry the crystals under vacuum to a constant weight.

Protocol 3: Two-Solvent Recrystallization

Objective: To purify the compound using a solvent pair, typically consisting of a "solvent" in which the compound is soluble and a miscible "anti-solvent" in which it is not.[11] A common pair for amine hydrochlorides is an alcohol and an ether.[8][12]

Procedure:

  • Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., isopropanol) in an Erlenmeyer flask, as described in Protocol 2.

  • While the solution is still hot, add the "anti-solvent" (e.g., diethyl ether) dropwise with swirling.

  • Continue adding the anti-solvent until a faint, persistent cloudiness (turbidity) appears. This indicates the point of saturation.

  • If too much anti-solvent is added, clarify the solution by adding a few drops of the hot "good" solvent.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect and dry the crystals as described in Protocol 2, steps 8-10.

Interpreting Results and Troubleshooting

ProblemPossible CauseSuggested Solution
No Crystals Form Too much solvent was used; compound is too soluble in the chosen solvent.Boil off some of the solvent to concentrate the solution and attempt cooling again. If still unsuccessful, the solvent is not suitable.
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute; the solution is cooled too rapidly; solution is too concentrated.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow for slower cooling. Seeding with a pure crystal can help.
Poor Recovery/Yield Compound has significant solubility in the cold solvent; incomplete crystallization.Ensure the solution is cooled thoroughly in an ice bath. Minimize the amount of cold solvent used to wash the crystals.
Colored Crystals Colored impurities are co-precipitating with the product.Treat the hot solution with a small amount of activated charcoal before the hot filtration step.

Conclusion

The purification of (2,3-dimethylbutyl)(methyl)amine HCl by recrystallization is a highly effective method when approached systematically. Due to the amphiphilic nature of the molecule, a careful screening process is essential. Isopropanol or a mixture of an alcohol (isopropanol, ethanol) with an anti-solvent (diethyl ether, ethyl acetate) are predicted to be the most promising systems. By following the detailed protocols for screening and execution, researchers can reliably obtain high-purity material suitable for downstream applications in drug discovery and development.

References

  • ResearchGate. (2017). Purification of organic hydrochloride salt? [Online Forum]. Available at: [Link]

  • University of California, Davis. (n.d.). Recrystallization. Chem 118L, Lecture 10. Available at: [Link]

  • Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. [Online Forum]. Available at: [Link]

  • Google Patents. (2007). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Google Patents. (1987). Recovery of amines from by-product chloride salts. US4670232A.
  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Available at: [Link]

  • Chemister.ru. (n.d.). Properties of substance: methylamine hydrochloride. Available at: [Link]

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Available at: [Link]

  • Chemister.ru. (n.d.). Properties of substance: dimethylamine hydrochloride. Available at: [Link]

  • UCLA Chemistry. (n.d.). Common Solvents for Crystallization. Available at: [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). 80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. Available at: [Link]

  • U.S. Pharmacopeia. (2012). Description and Solubility / Reference Tables. First Supplement to USP 35–NF 30. Available at: [Link]

  • FAQ-CHEM. (n.d.). What are the properties and uses of Methylamine hydrochloride and Methylamine? Available at: [Link]

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  • PubChem. (n.d.). 2,3-Dimethylbutan-1-amine. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Notes & Protocols for the Synthesis of (2,3-dimethylbutyl)(methyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of (2,3-dimethylbutyl)(methyl)amine, a secondary amine with potential applications in pharmaceutical and materials science research. Two primary synthetic strategies are detailed: the direct reductive amination of 2,3-dimethylbutanal with methylamine and the N-alkylation of 2,3-dimethylbutylamine. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step protocols, and discusses critical parameters for reaction optimization and product purification. The content is designed for researchers, scientists, and drug development professionals seeking robust and reproducible methods for the preparation of secondary amines.

Introduction and Strategic Overview

(2,3-dimethylbutyl)(methyl)amine is a secondary amine whose synthesis requires the formation of a carbon-nitrogen bond. The selection of an appropriate synthetic route is paramount and is typically governed by factors such as starting material availability, desired scale, and the need to control selectivity. N-alkyl amines are crucial intermediates in the production of a wide range of chemicals, from pharmaceuticals to dyes and pesticides.[1]

This guide will focus on two of the most prevalent and practical methods for the synthesis of such amines:

  • Reductive Amination: A one-pot reaction involving the condensation of an aldehyde (2,3-dimethylbutanal) with a primary amine (methylamine) to form an imine intermediate, which is subsequently reduced in situ to yield the target secondary amine.[2] This method is often favored for its efficiency and high degree of control, avoiding the over-alkylation issues common with other methods.[3][4]

  • Direct N-Alkylation: The reaction of a primary amine (2,3-dimethylbutylamine) with a methylating agent, such as a methyl halide. While conceptually straightforward, this pathway is often complicated by the fact that the secondary amine product is frequently more nucleophilic than the primary amine starting material, leading to the formation of tertiary amine and quaternary ammonium salt byproducts.[5] Careful control of reaction conditions is necessary to achieve selective mono-alkylation.[6]

The following diagram illustrates these two primary synthetic approaches.

G cluster_0 Starting Materials cluster_1 Synthetic Pathways 2,3-Dimethylbutanal 2,3-Dimethylbutanal Reductive_Amination Pathway 1: Reductive Amination 2,3-Dimethylbutanal->Reductive_Amination Methylamine Methylamine Methylamine->Reductive_Amination 2,3-Dimethylbutylamine 2,3-Dimethylbutylamine N_Alkylation Pathway 2: Direct N-Alkylation 2,3-Dimethylbutylamine->N_Alkylation Methyl Halide Methyl Halide Methyl Halide->N_Alkylation Product (2,3-dimethylbutyl)(methyl)amine Reductive_Amination->Product N_Alkylation->Product

Caption: Primary synthetic routes to (2,3-dimethylbutyl)(methyl)amine.

Pathway 1: Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis for forming C-N bonds due to its versatility and operational simplicity.[7] The reaction proceeds in a single pot through two distinct mechanistic steps: the formation of an imine intermediate followed by its reduction.

Mechanism:

  • Imine Formation: The nucleophilic nitrogen of methylamine attacks the electrophilic carbonyl carbon of 2,3-dimethylbutanal. This is followed by a proton transfer and subsequent dehydration to yield a transient imine intermediate (a Schiff base).

  • In Situ Reduction: A reducing agent, present in the reaction mixture, selectively reduces the carbon-nitrogen double bond (C=N) of the imine to a single bond, furnishing the final secondary amine product.

The choice of reducing agent is critical. Mild hydride donors are preferred as they selectively reduce the protonated imine (iminium ion) much faster than the starting aldehyde, preventing the undesired formation of 2,3-dimethylbutanol.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the reagent of choice. It is a mild and selective reducing agent that can be used in a one-pot procedure without the need to pre-form the imine.[8] It tolerates a wide range of functional groups and is effective in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).[6]

  • Sodium Cyanoborohydride (NaBH₃CN): Another mild reducing agent, effective at slightly acidic pH. However, it is highly toxic, which necessitates careful handling.[8]

  • Sodium Borohydride (NaBH₄): A stronger reducing agent that can also reduce the starting aldehyde.[8] To use it effectively, the imine must be formed first before the addition of NaBH₄, making it a two-step, one-pot procedure.[4][8]

Experimental Workflow: Reductive Amination

The following diagram outlines the general laboratory workflow for the synthesis via reductive amination.

G start Reactant Preparation imine Imine Formation (1-2 hours, RT) start->imine Combine Aldehyde, Amine, Solvent reduction In Situ Reduction (Add NaBH(OAc)₃) (4-16 hours, RT) imine->reduction Monitor by TLC/LC-MS workup Aqueous Work-up (Quench, Extract) reduction->workup Reaction Complete purify Purification (Distillation or Chromatography) workup->purify Crude Product product Pure Product purify->product

Caption: Workflow for one-pot reductive amination synthesis.[6]

Detailed Protocol: Reductive Amination

Materials:

  • 2,3-Dimethylbutanal (1.0 eq.)

  • Methylamine (2.0 M solution in THF, 1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dimethylbutanal (1.0 eq.) and the chosen solvent (DCM or DCE).

  • Add the methylamine solution (1.2 eq.) to the flask and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[6]

  • Monitor the formation of the imine intermediate via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. An exothermic reaction may be observed.[7]

  • Continue stirring the reaction at room temperature for 4 to 16 hours, or until the starting materials are consumed, as monitored by TLC or LC-MS.[6]

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.[6]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[7]

  • Purify the crude product by fractional distillation under reduced pressure or by flash column chromatography on silica gel to afford the pure (2,3-dimethylbutyl)(methyl)amine.

Data Summary: Reductive Amination Conditions
ParameterConditionRationale / Notes
Carbonyl Source 2,3-DimethylbutanalThe electrophile in the imine formation step.
Amine Source MethylamineThe nucleophile. Often used as a solution in THF or MeOH.
Reducing Agent Sodium TriacetoxyborohydrideMild and selective, allowing for a one-pot procedure.[8]
Solvent DCM, DCE, THFAprotic solvents are preferred with NaBH(OAc)₃.[8]
Stoichiometry Amine (1.1-1.5 eq.), Reductant (1.5-2.0 eq.)A slight excess of the amine drives imine formation. Excess reductant ensures complete conversion.
Temperature Room Temperature (20-25 °C)Generally sufficient for both imine formation and reduction.
Typical Yield 80-95%Reductive amination is a high-yielding transformation.[6]

Pathway 2: Direct N-Alkylation

Direct N-alkylation involves the reaction of a primary amine with an alkyl halide via a nucleophilic substitution (Sₙ2) reaction.[9] While a fundamental method, its application for preparing secondary amines is plagued by a lack of selectivity.[5]

Causality of Over-Alkylation: The secondary amine product, (2,3-dimethylbutyl)(methyl)amine, is often more nucleophilic than the starting primary amine, 2,3-dimethylbutylamine. This is due to the electron-donating effect of the additional alkyl group. Consequently, the newly formed secondary amine can compete with the remaining primary amine for the alkylating agent, leading to the formation of the tertiary amine, (2,3-dimethylbutyl)dimethylamine. This tertiary amine can be further alkylated to form a quaternary ammonium salt.[5][10]

To favor mono-alkylation, the reaction is typically performed using a large excess of the starting primary amine to increase the statistical probability of the methylating agent reacting with it rather than the product. However, this necessitates a challenging separation of the product from the unreacted starting material. An alternative is the careful, slow addition of a limited amount of the alkylating agent to a solution of the amine and a base.[11]

Experimental Workflow: N-Alkylation

G start Reactant Preparation reaction Slow Addition of Alkyl Halide to Amine + Base start->reaction monitor Monitor Reaction (TLC/GC-MS) reaction->monitor Stir at RT or heat workup Aqueous Work-up (Filter, Extract) monitor->workup Optimize for Secondary Amine purify Purification (Distillation or Chromatography) workup->purify Crude Mixture product Product Mixture (Primary, Secondary, Tertiary Amines) purify->product

Caption: Workflow for controlled N-alkylation of a primary amine.

Detailed Protocol: N-Alkylation

Materials:

  • 2,3-Dimethylbutylamine (1.0 eq.)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄) (0.9 eq.)

  • A non-nucleophilic base (e.g., Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N), 2.0 eq.)

  • Acetonitrile (CH₃CN) or Tetrahydrofuran (THF)

  • Diethyl ether

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 2,3-dimethylbutylamine (1.0 eq.) and the base (2.0 eq.) in the chosen solvent (e.g., acetonitrile).

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add the methylating agent (0.9 eq.) dropwise to the stirred solution over 1-2 hours using a syringe pump to maintain a low concentration of the alkylating agent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by GC-MS or TLC, paying close attention to the relative ratios of primary, secondary, and tertiary amines.[6] The goal is to stop the reaction when the concentration of the desired secondary amine is maximized.

  • Upon completion, filter off the inorganic salts (e.g., K₂CO₃ and KI).

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water to remove any remaining salts and base.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The resulting crude product will be a mixture. Isolate the (2,3-dimethylbutyl)(methyl)amine using fractional distillation or preparative chromatography. Buffer-assisted extraction can also be an effective industrial method for separating amine mixtures.[12]

Purification and Characterization

Purification is a critical step in isolating the target secondary amine, especially after N-alkylation, which often produces a mixture of primary, secondary, and tertiary amines.[13]

  • Fractional Distillation: Effective if the boiling points of the components in the reaction mixture are sufficiently different. This is often the preferred method for larger scale purifications.

  • Column Chromatography: Silica gel chromatography can be used to separate amines. The polarity difference between the primary, secondary, and tertiary amines allows for their separation.

  • Buffer-Assisted Extraction: This technique exploits the differences in basicity (pKb) between primary, secondary, and tertiary amines. By carefully selecting the pH of an aqueous buffer, one class of amine can be selectively protonated and extracted into the aqueous phase, leaving the others in the organic phase.[12] This method avoids chromatography and is scalable.[13]

  • Trichloroacetic Acid (TCA) Precipitation: A newer method involves using TCA to selectively precipitate amines from a crude mixture. The resulting amine-TCA salt can be isolated, and the pure amine can be liberated by gentle heating, which decomposes the TCA into volatile byproducts.[14]

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Gas Chromatography (GC): To assess purity.

References

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development - ACS Publications.
  • Catalytic Amination for N-Alkyl Amine Synthesis - 1st Edition. Elsevier Shop.
  • Catalytic Amination for N-Alkyl Amine Synthesis. ResearchGate.
  • Application Notes and Protocols for Reductive Amination using Boc-eda-ET HCl. Benchchem.
  • purifying secondary amine. Sciencemadness Discussion Board.
  • Catalytic Amination for N-Alkyl Amine Synthesis by Feng Shi, Xinjiang Cui. eBook.
  • Catalytic Amination for N-Alkyl Amine Synthesis. Buch 9780128122846.
  • Purification of secondary alkyl amines. Google Patents.
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate.
  • Strategies for Selective Reductive Amination in Organic Synthesis and C
  • New and low-cost catalysts for N-Alkyl amine synthesis patented by USA. CAS Newsletter.
  • Reductive Amination - Common Conditions. Source not available.
  • Toolkit for Reductive Amination in Drug Discovery. BioResearch - mobile.Labmedica.com.
  • Trichloroacetic acid fueled practical amine purifications. Beilstein Journals.
  • Application Note – Reductive Amination. Sigma-Aldrich.
  • N,N-Dimethylbutylamine | 927-62-8. Benchchem.
  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC.
  • A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. IT Services - University of Liverpool.
  • 20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts.
  • Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Amine alkylation. Wikipedia.
  • Experimental procedure for N-alkylation of primary amines. Benchchem.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • 2-methylbenzyldimethylamine. Organic Syntheses Procedure.
  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2,3-dimethylbutyl)(methyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (2,3-dimethylbutyl)(methyl)amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.

The primary focus of this guide is the Eschweiler-Clarke reaction , a robust and reliable method for the methylation of primary amines.[1][2][3] This reductive amination technique utilizes formaldehyde as the methyl source and formic acid as the reducing agent, offering a direct and cost-effective route to the desired secondary amine while cleverly avoiding the common pitfall of overalkylation.[1][4][5]

Core Synthesis Protocol: Eschweiler-Clarke Methylation

This protocol provides a detailed methodology for the N-methylation of 2,3-dimethylbutylamine.

Experimental Protocol:

  • Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2,3-dimethylbutylamine (1.0 eq).

  • Reagent Addition: To the stirred amine, add formic acid (2.0-3.0 eq). An exothermic reaction may be observed. Allow the mixture to cool to room temperature.

  • Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde (37%, 1.1-1.5 eq) via the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Heating: After the addition is complete, heat the reaction mixture to 80-100 °C.[3] The reaction is typically monitored by TLC or GC-MS to track the disappearance of the starting primary amine. The evolution of carbon dioxide gas indicates the reaction is proceeding.[1]

  • Reaction Workup:

    • Cool the reaction mixture to room temperature.

    • Make the solution basic (pH > 11) by the slow addition of a concentrated NaOH or KOH solution. This step is crucial to deprotonate the amine product and neutralize excess formic acid.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane) (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude (2,3-dimethylbutyl)(methyl)amine by fractional distillation under reduced pressure.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Question: Why is my reaction yield consistently low?

Answer: Low yields can stem from several factors. Let's break down the most common culprits:

  • Incomplete Reaction: The Eschweiler-Clarke reaction requires sufficient heat to drive the reduction of the intermediate iminium ion by formate.[3] Ensure your reaction temperature is maintained at 80-100 °C. Insufficient heating can lead to the accumulation of the N-formyl intermediate, which will not convert to the desired product.[6]

  • Improper Stoichiometry: An excess of both formic acid and formaldehyde is necessary to drive the reaction to completion.[1][5] A common ratio is 1 equivalent of amine to 2-3 equivalents of formic acid and 1.1-1.5 equivalents of formaldehyde. Using less may result in unreacted starting material.

  • Loss During Workup: The product, (2,3-dimethylbutyl)(methyl)amine, is basic. During the workup, it is critical to make the aqueous layer strongly basic (pH > 11) before extraction. If the solution is not sufficiently basic, the amine will remain protonated as an ammonium salt and will have high solubility in the aqueous layer, leading to significant product loss.

Question: I'm seeing an unexpected byproduct in my NMR/GC-MS. What could it be?

Answer: The most likely byproduct in an Eschweiler-Clarke reaction is the N-formyl derivative of the starting amine, N-(2,3-dimethylbutyl)formamide. This occurs when the intermediate iminium ion is not fully reduced.

  • Causality: This intermediate forms during the reaction but is usually transient. Its presence in the final product indicates that the reduction step is the bottleneck. This can be caused by insufficient heating, not enough formic acid (the hydride donor), or premature termination of the reaction.[6][7]

  • Solution: Increase the reaction time and/or temperature (within the 80-100 °C range). You can also try adding a slight excess of formic acid. If the formamide is already formed, it can sometimes be hydrolyzed back to the primary amine under strong acidic or basic conditions, but this adds steps to your synthesis.

Question: My reaction seems to have stalled. How can I check and what should I do?

Answer: A stalled reaction is typically due to reagent quality or reaction conditions.

  • Reagent Quality: Ensure your formaldehyde solution has not degraded. Old solutions of formaldehyde can polymerize to paraformaldehyde. Use a fresh, stabilized solution. Formic acid should also be of high purity.

  • Monitoring Progress: The easiest way to monitor the reaction is by Thin Layer Chromatography (TLC). The product, a secondary amine, will have a different Rf value than the starting primary amine. A simple co-spot of your reaction mixture with the starting material will clearly show if the primary amine is being consumed.

  • Restarting the Reaction: If the reaction has stalled with significant starting material remaining, you can try adding an additional portion of formaldehyde and formic acid and continuing to heat the mixture.

Frequently Asked Questions (FAQs)

Question: Why is the Eschweiler-Clarke reaction preferred over direct alkylation with a methyl halide?

Answer: Control and selectivity. When you alkylate an amine with an alkyl halide (like methyl iodide), the product (a secondary amine) is often more nucleophilic than the starting material (a primary amine).[8] This leads to a cascade of reactions where the secondary amine reacts further to form a tertiary amine, and the tertiary amine reacts to form a quaternary ammonium salt.[9][10][11] This results in a mixture of products that is difficult and costly to separate.[12]

The Eschweiler-Clarke reaction mechanism inherently prevents this over-methylation. The reaction proceeds through an iminium ion intermediate. A tertiary amine cannot form an iminium ion with formaldehyde under these conditions, so the reaction cleanly stops at the secondary amine stage (for a primary amine starting material) or the tertiary amine stage (for a secondary amine starting material).[1][4]

Eschweiler-Clarke Reaction Mechanism

Caption: The two-stage mechanism of the Eschweiler-Clarke reaction.

Question: What are the primary safety concerns when running this reaction?

Answer:

  • Formaldehyde: Formaldehyde is a known carcinogen and sensitizer. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Formic Acid: Formic acid is corrosive and can cause severe burns. Handle with care, using appropriate PPE.

  • Basification: The neutralization step with a strong base (NaOH or KOH) is highly exothermic. Add the base slowly and with cooling to prevent the solution from boiling and splashing.

  • Gas Evolution: The reaction produces carbon dioxide. Ensure the reaction vessel is not sealed to avoid pressure buildup.

Question: Are there alternative reducing agents I can use for this reductive amination?

Answer: Yes, while formic acid is classic for the Eschweiler-Clarke reaction, other modern reducing agents can be used for the reductive amination of 2,3-dimethylbutylamine with formaldehyde. These methods offer different advantages, such as milder reaction conditions, but may be more expensive.

Reducing AgentSolvent(s)Key AdvantagesKey Disadvantages
Formic Acid Neat or WaterInexpensive, acts as both acid catalyst and reductant.[3]Requires high temperatures (80-100 °C).
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, THF, DCMVery mild and selective; tolerates many functional groups.[13][14]Moisture-sensitive, more expensive.
Sodium Cyanoborohydride (NaBH₃CN) MethanolStable in weakly acidic conditions, selective for imines over carbonyls.[15][16]Highly toxic (releases HCN gas upon acidification).
Catalytic Hydrogenation (H₂/Pd-C) Methanol, Ethanol"Green" method, high yielding.Requires specialized hydrogenation equipment; catalyst can be deactivated.[17]
General Troubleshooting Workflow

Troubleshooting_Workflow start Problem: Low Yield or Impure Product check_sm Step 1: Analyze Starting Materials - Purity of amine? - Freshness of formaldehyde/formic acid? start->check_sm check_cond Step 2: Review Reaction Conditions - Correct stoichiometry? - Temperature maintained at 80-100°C? - Sufficient reaction time? check_sm->check_cond Materials OK check_workup check_workup check_cond->check_workup Conditions OK solution Solution Found check_workup->solution Workup OK

Caption: A systematic workflow for troubleshooting synthesis issues.

References

  • Leuckart reaction - Grokipedia. (n.d.). Retrieved from [Link]

  • Eschweiler–Clarke reaction - Wikipedia. (2023, October 14). Retrieved from [Link]

  • Eschweiler-Clarke Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Eschweiler-Clarke Reaction - SynArchive. (n.d.). Retrieved from [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. (2024, June 4). Retrieved from [Link]

  • Eschweiler-Clarke Reaction - NROChemistry. (n.d.). Retrieved from [Link]

  • Eschweiler–Clarke reaction - Grokipedia. (n.d.). Retrieved from [Link]

  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted N-Alkylation of Amines and Sulfonamides. Organic Letters, 1(11), 1893–1896.
  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (1966). DTIC. Retrieved from [Link]

  • Preparation of Amines. (n.d.). Lumen Learning. Retrieved from [Link]

  • Rosenau, T., Potthast, A., & Kosma, P. (2002). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI. Retrieved from [Link]

  • Microwave-assisted Leuckart-type synthesis of secondary amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580–3584.
  • Review of Modern Eschweiler–Clarke Methylation Reaction. (2025, August 27). MDPI. Retrieved from [Link]

  • methylation of amines using formic acid via simple inorganic base catalysis. (n.d.). Retrieved from [Link]

  • A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (2013, December 10). University of Liverpool. Retrieved from [Link]

  • Ogo, S., Uehara, K., Abura, T., & Fukuzumi, S. (2004). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. The Journal of Organic Chemistry, 69(21), 7317–7320.
  • Is there any way to increase the N-methylation response of aliphatic amines? (2023, March 20). ResearchGate. Retrieved from [Link]

  • Reductive amination - Wikipedia. (2023, November 28). Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

  • Tsaplin, G.V., et al. (2021). INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM. Rasayan Journal of Chemistry, 14(3), 1816-1820.
  • reductive amination & secondary amine synthesis. (2020, March 21). YouTube. Retrieved from [Link]

  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. (2023, August 9). ACS Omega. Retrieved from [Link]

  • Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. (n.d.). IRIS. Retrieved from [Link]

  • Preparation of Amines. (2020, April 15). Chemistry Steps. Retrieved from [Link]

  • preparation of amines. (n.d.). Chemguide. Retrieved from [Link]

  • Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. (2018, January 17). The Doyle Group. Retrieved from [Link]

  • Reductive Amination. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024, May 22). PMC - NIH. Retrieved from [Link]

  • Synthesis of Amines. (n.d.). OpenStax. Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • 22.4e Synthesis of Amines Reductive Amination. (2018, September 21). YouTube. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Amine Hydrochloride Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Topic: Resolving Oil Formation (Liquid-Liquid Phase Separation) in Salt Formation

Introduction: Why is my salt turning into oil?

Welcome to the Crystallization Support Hub. If you are seeing a viscous liquid (oil) separate from your solution instead of the expected crystalline solid, you are encountering Liquid-Liquid Phase Separation (LLPS) .[1][2]

In the context of amine hydrochloride salts, this occurs because the metastable zone has been intersected by a miscibility gap . Simply put: the temperature at which your salt wants to crystallize is lower than the temperature at which it melts in the current solvent mixture.

This guide moves beyond basic advice to provide thermodynamic root-cause analysis and rescue protocols specifically for amine HCl salts.

Module 1: Diagnostic & Immediate Rescue

Q: I currently have a biphasic mixture (oil droplets in solvent). How do I save this batch?

A: Do not cool it further. Cooling an oiled-out mixture typically results in a hard, amorphous glass (gum) that traps impurities. Follow the "Re-heat and Seed" protocol:

  • Re-heat: Raise the temperature until the solution is homogeneous (clear) again.

  • Adjust Solvent: If the oil formed immediately upon adding an anti-solvent (e.g., Diethyl ether to Ethanol), you have exceeded the saturation limit too aggressively. Add a small volume of the good solvent (e.g., Ethanol) to reduce supersaturation.

  • Find the Cloud Point: Cool slowly while stirring. Note the exact temperature where the oil reappears (

    
    ).
    
  • Execute Isothermal Seeding: Re-heat to clear. Cool to

    
    . Add pure seed crystals. Hold temperature for 1-2 hours to allow crystal growth before cooling further.
    
Q: Why does my amine hydrochloride salt oil out even in "standard" solvents?

A: Amine HCl salts possess a unique amphiphilic nature—a highly ionic head group (


) and often a lipophilic tail. This leads to three common failure modes:
  • Mode A (The Impurity Trap): Impurities act as plasticizers, depressing the melting point of your salt below the crystallization temperature.

  • Mode B (The Hygroscopic Factor): Amine salts are hygroscopic. If your solvent (e.g., IPA or Acetone) is "wet," the absorbed water creates a hydrated phase with a much lower melting point than the anhydrous salt.

  • Mode C (The Anti-Solvent Crash): Rapid addition of non-polar anti-solvents (Heptane, Ether) creates local zones of massive supersaturation, forcing the system into the "spinodal decomposition" region where oiling is thermodynamically favored over nucleation.

Module 2: Visualizing the Problem

The following decision tree outlines the logical workflow for rescuing an oiled-out batch.

RescueProtocol Start Start: Oil Phase Observed Heat Step 1: Re-heat to Homogeneity (Clear Solution) Start->Heat CheckSolvent Check Solvent Composition Heat->CheckSolvent Decision1 Is solution wet? CheckSolvent->Decision1 Dry Action: Azeotropic Distillation (Remove Water) Decision1->Dry Yes (Hygroscopic) Decision2 Did it oil on Anti-Solvent Addition? Decision1->Decision2 No Dry->Decision2 AddGood Action: Add 10-20% more Good Solvent (e.g., EtOH) Decision2->AddGood Yes (Overshot) Cooling Step 2: Slow Cool to Cloud Point (T_oil) Decision2->Cooling No AddGood->Cooling Seed Step 3: Seed at T > T_oil (Isothermal Hold) Cooling->Seed Identify T_oil FinalCool Step 4: Slow Cooling Ramp (0.1°C/min) Seed->FinalCool

Figure 1: Decision matrix for rescuing an oiled-out amine hydrochloride batch. Note the critical check for water content.

Module 3: Process Optimization & Solvent Selection

Q: Which solvent systems are best for Amine HCl salts?

A: You need a system that balances the ionic solubility of the chloride with the organic solubility of the amine backbone.

Solvent SystemRoleApplication Notes
IPA / Isopropyl Acetate Recommended Excellent balance. IPA solubilizes the salt; IPBc reduces solubility gradually. Less volatile than ether.
Ethanol / Diethyl Ether ClassicEffective but risky. Ether is highly volatile, causing rapid local cooling and skinning. High risk of oiling.
Methanol / MTBE AlternativeGood for very polar amines. MTBE is a gentler anti-solvent than ether.
Acetone (Dry) SpecificSome amine HCls crystallize well from boiling acetone, but water content must be <0.5% .
Q: How do I prevent oiling in future batches?

A: You must control the Metastable Zone Width (MSZW) .[3]

  • Seed Early: Do not wait for spontaneous nucleation. Add 0.5 - 1.0 wt% seeds at a low supersaturation level.

  • Use "Oiling Out" as a Purification Step: If the oil is rich in impurities (which it often is), you can sometimes decant the supernatant (solvent) and re-dissolve the oil in fresh solvent.[4] This is effectively a liquid-liquid extraction purification.

  • Trituration: If you have a gum, add a small amount of anti-solvent (e.g., diethyl ether) and grind the gum with a spatula or stir bar. The mechanical stress + local high concentration of anti-solvent can induce a phase change to solid.

Module 4: Experimental Protocol

Protocol: Seeded Cooling Crystallization for Amine HCl

Use this protocol to bypass the miscibility gap.

Materials:

  • Crude Amine Hydrochloride (10g)

  • Good Solvent (e.g., Isopropanol - IPA)

  • Anti-Solvent (e.g., Ethyl Acetate - EtOAc)

  • Seed Crystals (previously obtained via trituration or evaporation)

Workflow:

  • Dissolution: Suspend crude salt in IPA (50 mL). Heat to reflux (80°C) until fully dissolved.

  • Filtration: Filter hot (if necessary) to remove insoluble mechanical impurities.

  • Anti-Solvent Setup: Add EtOAc slowly at reflux until the solution turns slightly hazy, then add just enough IPA to clear it again.

  • Cooling Phase 1: Cool the solution to 60°C (or approx. 10-15°C below reflux).

  • Seeding: Add 100 mg (1 wt%) of seed crystals.

    • Critical Check: Ensure seeds do not dissolve.[3] If they do, the solution is undersaturated; cool further and re-seed.

  • Aging: Hold temperature at 60°C for 1 hour. You should see the suspension become thicker (milky) as crystals grow on the seeds.

  • Cooling Phase 2: Cool to 20°C at a rate of 0.2°C/min (slow ramp).

  • Isolation: Filter the solid, wash with 1:1 IPA/EtOAc, and dry.

Module 5: The Thermodynamics of Oiling Out

Understanding the phase diagram is crucial for process design. The diagram below illustrates why seeding allows you to bypass the "Oiling Out Zone."

PhaseDiagram HighTemp High Temp (Undersaturated) Metastable Metastable Zone (Crystal Growth) HighTemp->Metastable Cooling LLPS Miscibility Gap (Oiling Out Zone) Metastable->LLPS Fast Cooling / No Seeds Solid Crystalline Solid Metastable->Solid Seeding + Slow Cool LLPS->Solid Slow Transformation (Risk of Impurity Trap)

Figure 2: Thermodynamic pathway. The goal is to stay in the green "Metastable Zone" and avoid the black "Miscibility Gap" by introducing seeds before the temperature drops too low.

References

  • Veesler, S., et al. (2008).[5] Crystallization mechanisms of acicular crystals.[5] This paper discusses the relationship between solvent selection and crystal habit/oiling out mechanisms.[2][3][4][6][7][8][9][10][11]

    • (Note: Generalized link to author's body of work on LLPS)

  • Denehy, E., et al. (2016). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Organic Process Research & Development.

  • Bonner, O. D. (1998). Polymorphism and Oiling Out.[3][4][10][11] General principles regarding the thermodynamic stability of oil phases vs. crystalline phases.

  • Beckmann, W. (2013).[4] Crystallization: Basic Concepts and Industrial Applications.[12] Wiley-VCH. Authoritative text on controlling supersaturation and MSZW.

  • BenchChem Technical Support. (2025). Addressing "oiling out" issues during crystallization. Provides practical troubleshooting steps for impurity-driven oiling out.

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of (2,3-dimethylbutyl)(methyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical research, the unambiguous structural characterization of novel small molecules is a cornerstone of scientific rigor. (2,3-dimethylbutyl)(methyl)amine hydrochloride, a chiral aliphatic amine salt, serves as an exemplary model for discussing the integrated analytical strategies required for definitive elucidation. This guide provides an in-depth analysis of its ¹H NMR spectrum, contextualized by a comparison with complementary analytical techniques. We will explore not just the "what" of the data, but the "why" behind the experimental choices, ensuring a robust and self-validating analytical workflow.

Part 1: Deep Dive into the ¹H NMR Spectrum

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the principal technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.

Predicted Spectral Analysis

Before acquiring an experimental spectrum, a theoretical analysis of the (2,3-dimethylbutyl)(methyl)amine hydrochloride structure allows us to predict the key features.

  • Structure and Proton Environments: The molecule possesses several distinct proton environments. The presence of two chiral centers (C2 and C3) renders the molecule asymmetric, leading to magnetic non-equivalence for protons that might otherwise appear identical. Specifically, the two protons of the C1 methylene group (-CH₂-N) are diastereotopic, meaning they are chemically non-equivalent and will exhibit different chemical shifts and couplings.[1][2]

  • Expected Chemical Shifts & Multiplicities:

    • N-H₂⁺ Protons: The two protons on the positively charged nitrogen are expected to appear as a broad singlet. Its chemical shift is highly variable (typically δ 5.0-9.0 ppm in DMSO-d₆) and depends on concentration, solvent, and temperature.[3] This signal will disappear upon shaking the sample with deuterium oxide (D₂O), a key confirmatory test.[4]

    • N-CH₃ Protons: The methyl group attached to the nitrogen is deshielded by the positive charge and is expected to appear downfield, likely coupling to the two N-H₂⁺ protons to form a triplet.

    • C1-CH₂ Protons: These diastereotopic protons adjacent to the nitrogen will be deshielded and appear as two separate complex multiplets, further split by each other (geminal coupling) and the adjacent C2-proton.[4][5]

    • Aliphatic Protons (C2-H, C3-H, C4-H₃, and C2/C3-CH₃): This region will be complex due to extensive spin-spin coupling. Protons on carbons adjacent to the electron-withdrawing nitrogen atom will be shifted further downfield.[5] Typical vicinal coupling constants (³JHH) in aliphatic systems range from 6-8 Hz.[6]

Logical Diagram: Predicted ¹H-¹H Coupling Network

The following diagram illustrates the expected through-bond coupling (J-coupling) relationships between adjacent protons, which are visualized in a COSY experiment.

Caption: Predicted ¹H-¹H spin-spin coupling network for the target molecule.

Experimental Protocol: High-Resolution ¹H NMR Acquisition

Trustworthy data originates from meticulous sample preparation and optimized instrument parameters.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the amine hydrochloride salt.[7][8]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean vial.[7][9] DMSO-d₆ is often preferred for amine salts as it allows observation of the N-H protons.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[10]

    • Cap the NMR tube securely and label it clearly.

  • Instrument Parameters (500 MHz Spectrometer):

    • Experiment: Standard 1D Proton (zg30)

    • Temperature: 298 K

    • Scans: 16 (NS)

    • Dummy Scans: 4 (DS)

    • Pulse Angle: 30 degrees

    • Relaxation Delay (D1): 2 seconds

    • Acquisition Time (AQ): ~3 seconds

    • Spectral Width (SW): 20 ppm

Data Interpretation and Advanced 2D NMR

A hypothetical ¹H NMR data table is presented below, followed by a discussion of how 2D NMR techniques confirm the assignments.

Signal Label Predicted δ (ppm) Multiplicity Integration Assignment
A~8.5br s2HN-H ₂⁺
B~3.1-3.3m1HC1-H
C~2.9-3.1m1HC1-H
D~2.7t, J=~5 Hz3HN-CH
E~2.0-2.2m1HC2-H
F~1.7-1.9m1HC3-H
G~1.0d, J=~7 Hz3HC2-CH
H~0.9d, J=~7 Hz3HC3-CH
I~0.85d, J=~7 Hz3HC4-H

To resolve the complex aliphatic region and definitively assign protons, 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically 2-3 bonds apart).[11][12] Cross-peaks in the COSY spectrum would confirm the connectivity trail from the C1-protons (B, C) to the C2-proton (E), from E to the C3-proton (F), and so on, validating the carbon backbone assignments.[13]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[11][14] It provides an unambiguous link between the ¹H and ¹³C spectra, confirming, for example, that the proton at δ ~2.7 ppm (D) is indeed attached to the N-methyl carbon.[12]

Part 2: Comparative Analysis with Alternative Techniques

While ¹H NMR is powerful, a multi-faceted approach using orthogonal techniques is essential for comprehensive characterization, particularly in regulated environments like drug development.[15][16]

Carbon-13 (¹³C) NMR Spectroscopy
  • Principle: ¹³C NMR provides a signal for each unique carbon atom in the molecule. Spectra are typically proton-decoupled, resulting in a series of singlets.[17]

  • Comparison:

    • Advantages: Directly confirms the number of non-equivalent carbons in the molecule. Carbons adjacent to the electronegative nitrogen will appear downfield (deshielded), typically in the 30-60 ppm range.[4][5]

    • Disadvantages: ¹³C has a low natural abundance (~1.1%), making the technique much less sensitive than ¹H NMR and requiring more sample or longer acquisition times.[9][17]

  • Predicted Data:

Carbon Atom Predicted δ (ppm)
N-C H₃30 - 40
C 145 - 55
C 235 - 45
C 330 - 40
C 4~20
C2-C H₃~15-20
C3-C H₃~15-20
Mass Spectrometry (MS)
  • Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and elemental formula (with high-resolution MS). Fragmentation patterns give clues about the molecule's structure.[16]

  • Comparison:

    • Advantages: Extremely high sensitivity, provides definitive molecular weight. A key fragmentation pathway for aliphatic amines is alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which would produce characteristic fragments and support the proposed structure.[18][19]

    • Disadvantages: Cannot distinguish between isomers (e.g., positional isomers or stereoisomers) and provides limited information on the precise connectivity of the carbon skeleton compared to NMR.[16]

Workflow Diagram: LC-MS for Identity and Purity

LCMS_Workflow cluster_LC HPLC System cluster_MS Mass Spectrometer Injector Inject Sample Column C18 Column (Separation) Injector->Column ESI Ion Source (ESI+) Column->ESI Eluent Analyzer Mass Analyzer (e.g., Q-TOF) ESI->Analyzer Detector Detector Analyzer->Detector Data Data System (Chromatogram & Spectra) Detector->Data Signal

Caption: A typical workflow for identity and purity analysis using LC-MS.

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC is a separation technique used to determine the purity of a sample and quantify its components.[20]

  • Comparison:

    • Advantages: The gold standard for purity assessment. By developing a robust method, one can separate the main compound from starting materials, by-products, and degradation products.

    • Disadvantages: Provides no structural information on its own.[21] Aliphatic amines often lack a strong UV chromophore, necessitating derivatization or the use of alternative detectors like Charged Aerosol Detector (CAD) or coupling to a mass spectrometer.[20][22]

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
  • System: HPLC with UV or CAD detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm (for end-absorption) or CAD.

Part 3: An Integrated Analytical Strategy

No single technique provides a complete picture. True scientific integrity is achieved by integrating complementary methods into a logical workflow.[15][23] The strengths of one technique compensate for the weaknesses of another.

Workflow Diagram: Comprehensive Small Molecule Characterization

Integrated_Strategy Start New Compound Batch HPLC HPLC-UV/CAD Assess Purity >95%? Start->HPLC MS LC-MS Confirm Mass (M+H)⁺? HPLC->MS Purity OK Fail Repurify / Resynthesize HPLC->Fail Purity Fail NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC) Confirm Structure? MS->NMR Mass OK MS->Fail Mass Fail Pass Release Batch NMR->Pass Structure OK NMR->Fail Structure Fail

Caption: Integrated workflow for the characterization of a new chemical entity.

This strategy ensures that before committing significant time to detailed structural analysis by NMR, the sample's purity and molecular weight are confirmed. This self-validating system prevents the misinterpretation of data from an impure sample and represents an efficient, resource-conscious approach to chemical analysis.

Conclusion

The structural elucidation of (2,3-dimethylbutyl)(methyl)amine hydrochloride demonstrates the central role of ¹H NMR spectroscopy, whose depth of information on chemical connectivity and stereochemistry is unparalleled. However, its power is magnified when used in concert with orthogonal techniques. HPLC provides the critical measure of purity, while mass spectrometry offers a definitive confirmation of molecular weight and elemental composition. For researchers and drug development professionals, adopting an integrated analytical strategy is not merely best practice—it is a requirement for producing trustworthy, reproducible, and scientifically sound data.

References

  • NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University. [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

  • How to Prepare Samples for NMR. University of York. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • NMR Sample Preparation. University of Edinburgh. [Link]

  • Video: NMR Spectroscopy Of Amines. JoVE. [Link]

  • Sample Preparation. Faculty of Mathematical & Physical Sciences, University College London. [Link]

  • HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC Technologies. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC, National Center for Biotechnology Information. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility, Department of Chemistry. [Link]

  • Structure Elucidation, NMR, HPLC-MS Analytics. MicroCombiChem. [Link]

  • Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). JoVE. [Link]

  • 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie. [Link]

  • Interpreting 2-D NMR Spectra. Chemistry LibreTexts. [Link]

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. [Link]

  • Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry at CU Boulder. [Link]

  • Carbon-13 nuclear magnetic resonance spectra of acyclic aliphatic amines. Journal of the American Chemical Society. [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC, National Center for Biotechnology Information. [Link]

  • Spectroscopy of Amines. Oregon State University. [Link]

  • Homotopic, Enantiotopic, Diastereotopic. UCLA Chemistry & Biochemistry. [Link]

  • Chemical shifts. University of Cambridge. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Puget Sound. [Link]

  • 1H–1H Coupling in Proton NMR. ACD/Labs. [Link]

  • H NMR coupling and coupling constants. YouTube. [Link]

  • A guide to 13C NMR chemical shift values. Compound Interest. [Link]

  • Coupling constants for 1H and 13C NMR. University of Wisconsin-Madison. [Link]

  • 13-C NMR Chemical Shift Table.pdf. University of California, Davis. [Link]

  • How to differentiate diastereotopic protons by NMR in flexible groups? Stack Exchange. [Link]

  • HPLC, a modular technique that complements NMR. Specific Polymers. [Link]

  • Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. Repositorio UCHILE. [Link]

  • GCMS Section 6.15. Whitman College. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

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A Researcher's Guide to the Melting Point Variations of Dimethylbutylamine Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in pharmaceutical development and chemical research, understanding the fundamental physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The melting point is a critical parameter, offering insights into purity, crystal lattice energy, and stability. This guide provides an in-depth comparison of the melting points of four structural isomers of dimethylbutylamine hydrochloride (HCl), grounded in experimental data and physicochemical principles. We will explore the causal relationships between isomeric structure and melting point, and provide a validated protocol for accurate determination.

Introduction: The Significance of Isomerism in Physicochemical Properties

Isomers, molecules sharing the same chemical formula but differing in atomic arrangement, often exhibit distinct physical and chemical properties. In the context of drug development, even subtle structural changes can profoundly impact a compound's solubility, bioavailability, and melting point. Dimethylbutylamine (C₆H₁₅N) presents several structural isomers. When protonated to their hydrochloride salts (C₆H₁₆ClN), these differences in three-dimensional structure directly influence the efficiency of crystal packing and the strength of intermolecular forces, leading to significant variations in their melting points. This guide focuses on the four primary isomers where the butyl group's carbon skeleton is varied.

Comparative Analysis of Melting Points

The structural variations among the n-butyl, sec-butyl, isobutyl, and tert-butyl isomers of dimethylbutylamine HCl lead to notable differences in their observed melting points. The data, compiled from various chemical and safety data sheets, is summarized below.

Isomer NameStructureCAS NumberMolecular FormulaMelting Point (°C)
N,N-Dimethyl-n-butylamine HClCH₃(CH₂)₃N(CH₃)₂·HCl22519-06-6C₆H₁₆ClN148 - 152
N,N-Dimethyl-sec-butylamine HClCH₃CH₂CH(CH₃)N(CH₃)₂·HCl5456-77-9C₆H₁₆ClN165 - 167
N,N-Dimethylisobutylamine HCl(CH₃)₂CHCH₂N(CH₃)₂·HCl35350-01-1C₆H₁₆ClN185 - 188
N,N-Dimethyl-tert-butylamine HCl(CH₃)₃CN(CH₃)₂·HCl5456-78-0C₆H₁₆ClN235 - 237

Note: The melting points are often reported as a range, reflecting the process of melting and potential minor impurities.

Expert Insights: Unpacking the Structure-Property Relationship

The observed trend in melting points—n-butyl < sec-butyl < isobutyl < tert-butyl—can be rationalized by examining how molecular shape affects the stability of the crystal lattice.

  • N,N-Dimethyl-n-butylamine HCl (148 - 152 °C): The linear n-butyl chain is relatively flexible. This conformational freedom can disrupt the formation of a perfectly ordered, tightly packed crystal lattice, resulting in weaker intermolecular forces (van der Waals and ionic) that require less thermal energy to overcome.

  • N,N-Dimethyl-sec-butylamine HCl (165 - 167 °C): The introduction of a methyl branch on the second carbon of the butyl chain introduces some rigidity and a chiral center. This can lead to slightly more efficient packing compared to the n-butyl isomer, hence the higher melting point.

  • N,N-Dimethylisobutylamine HCl (185 - 188 °C): The isobutyl group, with its branching at the end of the chain, creates a more compact structure than the linear n-butyl isomer. This compactness can allow for closer packing within the crystal lattice, increasing the strength of intermolecular attractions and raising the melting point significantly.

  • N,N-Dimethyl-tert-butylamine HCl (235 - 237 °C): The highly branched and symmetrical tert-butyl group results in a quasi-spherical molecular shape. Symmetrical molecules often pack more efficiently into a stable crystal lattice than their less symmetrical counterparts. This superior packing maximizes the intermolecular forces, requiring substantially more energy to break the lattice, which explains its significantly higher melting point.

The dominant forces in these hydrochloride salts are the strong ionic interactions between the positively charged ammonium cation (R₃NH⁺) and the chloride anion (Cl⁻), supplemented by van der Waals forces between the alkyl chains. The efficiency of packing directly dictates the proximity and strength of these interactions.

Standard Operating Protocol: Melting Point Determination

Accurate and reproducible melting point determination is crucial for compound identification and purity assessment. The following protocol describes the capillary method using a digital melting point apparatus.

Experimental Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_cleanup Post-Measurement start Start: Obtain Dry Sample grind Grind sample to a fine powder start->grind pack Pack 2-3 mm of sample into capillary tube grind->pack place Place capillary in apparatus pack->place heat_fast Rapidly heat to ~15°C below expected MP place->heat_fast heat_slow Heat slowly (1-2°C/min) heat_fast->heat_slow observe Observe and record start (T1) and end (T2) of melting heat_slow->observe report Report melting range (T1 - T2) observe->report cool Allow apparatus to cool dispose Dispose of capillary tube safely cool->dispose

A Guide to Elemental Analysis Standards for Amine Hydrochlorides: A Comparative Study of C₇H₁₇N·HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Elemental Analysis in Pharmaceutical QC

Elemental analysis is the cornerstone of chemical characterization for any new chemical entity (NCE) or active pharmaceutical ingredient (API). It provides the most fundamental proof of a molecule's empirical formula, serving as a primary indicator of purity and identity. For amine hydrochlorides like C₇H₁₇N·HCl, this analysis is particularly crucial due to the compound's salt form and the specific challenges associated with accurately quantifying carbon, hydrogen, nitrogen, and a halogen within the same molecule.

Accurate elemental composition verification helps detect impurities or inconsistencies that could compromise the efficacy and safety of a pharmaceutical formulation.[1] This guide will use C₇H₁₇N·HCl as a model compound to explore the nuances of selecting appropriate standards and analytical techniques.

A Note on Molecular Formula: The formula C₇H₁₇N·HCl corresponds to several isomers, including 1-Heptanamine hydrochloride[2][3][4] and Tuaminoheptane (2-Heptanamine) hydrochloride[5]. The principles and methodologies discussed herein are broadly applicable to these and other simple amine hydrochlorides.

Theoretical Composition: The Stoichiometric Benchmark

The first step in any elemental analysis workflow is to calculate the theoretical elemental composition from the molecular formula. This calculated value is the benchmark against which all experimental results are compared. The molecular weight of C₇H₁₇N·HCl is 151.68 g/mol .[2]

Table 1: Theoretical Elemental Composition of C₇H₁₇N·HCl

ElementAtomic Mass ( g/mol )Atoms in FormulaTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.011784.07755.43%
Hydrogen (H)1.00818 (17+1)18.14411.96%
Nitrogen (N)14.007114.0079.23%
Chlorine (Cl)35.453135.45323.37%
Total 151.681 100.00%

Comparative Analysis of Methodologies

No single instrument can determine the percentage of all four key elements in C₇H₁₇N·HCl simultaneously. The analysis must be bifurcated into two distinct workflows: one for Carbon, Hydrogen, and Nitrogen, and another for Chlorine.

Combustion Analysis (CHN Determination)

The determination of carbon, hydrogen, and nitrogen is almost universally performed using an automated CHN elemental analyzer. This technique is based on the Pregl-Dumas method, which involves the complete and instantaneous combustion of the sample in an oxygen-rich environment.[6]

  • Principle of Operation: The sample is combusted at high temperatures (typically ~1000°C), converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOₓ).[7] These combustion products are then passed through a reduction chamber where NOₓ is converted to N₂. The gases are separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).[7]

  • Expert Insight—The Halogen Challenge: The presence of chlorine in C₇H₁₇N·HCl poses a significant challenge. Halogens are highly corrosive and can interfere with the analysis and damage the instrument. Therefore, specialized reagents are required in the combustion tube to "scrub" or remove these interfering elements. Modern elemental analyzers are designed with a large excess of high-efficiency scrubbing reagents, such as silver tungstate and silver vanadate, to ensure undiminished performance for halogenated compounds.[8]

Chlorine Determination

CHN analyzers do not quantify halogens. The determination of chlorine requires a separate analytical method.

  • Oxygen Flask Combustion (Schöniger Flask): This is a classical and robust method for determining halogens in combustible organic samples.[9][10] The sample is wrapped in a piece of filter paper, placed in a platinum basket, and ignited within a sealed flask filled with pure oxygen.[11] The resulting combustion products, including hydrogen chloride (HCl), are absorbed into a specific solution. This solution can then be analyzed by titration. For chlorine, this typically involves titration with silver nitrate (AgNO₃).[12]

  • Ion Chromatography (IC): A more modern and sensitive alternative is Ion Chromatography.[13] After combustion and absorption, the resulting solution containing the chloride ion (Cl⁻) is injected into an IC system. This technique offers high specificity and is particularly valuable when multiple ionic species are present or when sample quantities are limited.[13]

Table 2: Comparison of Analytical Techniques

TechniqueElements MeasuredPrincipleProsCons
CHN Analyzer C, H, NDynamic Flash CombustionFast, automated, high precision, small sample size (1-5 mg)[14]Cannot measure halogens; sensitive to impurities.
Oxygen Flask Cl (also Br, I, S)Sample combustion in O₂ followed by titrationRobust, well-established, accurate for percent-level quantitiesManual, requires larger sample size, potential for user error.
Ion Chromatography Cl⁻ (and other anions/cations)Ion-exchange separation and conductivity detectionHigh sensitivity and specificity, can measure multiple ionsHigher initial instrument cost, requires sample digestion/combustion step.

The Cornerstone of Accuracy: Certified Reference Materials (CRMs)

The accuracy of any elemental analysis is directly dependent on the quality of the standards used for calibration and validation.

Defining Analytical Standards
  • Certified Reference Material (CRM): A CRM is a standard of the highest quality, characterized by a metrologically valid procedure for one or more specified properties, and is accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[15][16] CRMs are essential for method validation and ensuring traceability to the International System of Units (SI).[17][18]

  • Pharmacopoeial Standards (e.g., USP, EP): These are well-characterized physical specimens used in tests and assays specified in pharmacopoeial monographs. They serve as the benchmark for compliance with pharmaceutical regulations.

  • Secondary/Working Standards: These are standards established in-house by comparison with a primary reference standard (like a CRM). They are used for routine quality control.

Selecting an Appropriate Standard

For routine calibration of CHN analyzers, common, highly pure, and stable organic compounds are used. These standards are selected to verify the instrument's performance across a range of elemental compositions.

Table 3: Common Certified Reference Materials for CHN Analyzer Calibration

Standard NameFormulaUse CaseSupplier Examples
AcetanilideC₈H₉NOGeneral purpose C, H, N calibrationElemental Microanalysis[1], Sigma-Aldrich[19]
SulphanilamideC₆H₈N₂O₂SFor instruments analyzing C, H, N, and SElemental Microanalysis[1], LGC Standards
BBOTC₂₆H₂₆N₂O₂SHigh nitrogen and carbon content standardElemental Microanalysis[1]
CystineC₆H₁₂N₂O₄S₂Amino acid standard, good for N and SElemental Microanalysis[1]

For the specific validation of the C₇H₁₇N·HCl analysis, the ideal approach is to use a certified reference material of the compound itself, if available. For instance, LGC Standards offers a Tuaminoheptane Sulfate API reference standard, which is structurally very similar.[20] When a CRM of the exact molecule is not available, a well-characterized lot from a reputable supplier can be used as a secondary standard after its composition has been verified.

Validated Experimental Protocols

The following protocols provide a self-validating system for the complete elemental analysis of C₇H₁₇N·HCl.

Workflow for Complete Elemental Analysis

G cluster_0 CHN Analysis cluster_1 Chlorine Analysis A Weigh 1-3 mg of C₇H₁₇N·HCl into a tin capsule B Crimp capsule to seal A->B C Place in CHN Analyzer Autosampler B->C D Run analysis using 'Halogenated Amine' method C->D E Process data against Acetanilide calibration D->E F %C, %H, %N Results E->F Report Final Report: Compare experimental results to theoretical values F->Report G Weigh 10-20 mg of C₇H₁₇N·HCl onto filter paper H Combust in Oxygen Flask with H₂O₂ absorbing solution G->H I Allow absorption of combustion gases H->I J Titrate resulting solution with 0.01 M AgNO₃ I->J K %Cl Result J->K K->Report Start Receive C₇H₁₇N·HCl Sample Start->A Start->G

Caption: Experimental workflow for elemental analysis of C₇H₁₇N·HCl.

Protocol: CHN Analysis of C₇H₁₇N·HCl
  • Instrument Preparation: Ensure the CHN analyzer is equipped with a combustion tube packed with appropriate reagents for halogenated compounds (e.g., silver tungstate, chromium oxide).[8]

  • Calibration: Perform a multi-point calibration using a certified standard such as Acetanilide. The calibration curve should be linear with an R² > 0.999.

  • Sample Preparation:

    • Tare an analytical balance with a clean tin capsule.

    • Accurately weigh 1-3 mg of the C₇H₁₇N·HCl sample into the capsule.[7]

    • Crimp the capsule securely to ensure no sample loss.

  • Analysis:

    • Place the encapsulated sample into the autosampler.

    • Run the analysis sequence, interspersing samples with a check standard (e.g., Acetanilide) every 5-10 samples to monitor for instrument drift.[14]

  • Data Processing: The instrument software will automatically calculate the %C, %H, and %N based on the sample weight and detector response relative to the calibration curve.

Protocol: Chlorine Determination via Oxygen Flask Combustion
  • Preparation:

    • Place 20 mL of a suitable absorbing liquid (e.g., 1% hydrogen peroxide in water) into a 500 mL Schöniger combustion flask.[11][12]

    • Accurately weigh 10-20 mg of the C₇H₁₇N·HCl sample onto a piece of ashless filter paper, fold it, and place it in the platinum basket of the stopper.[9]

  • Combustion:

    • Flush the flask with pure oxygen for 1-2 minutes.[10]

    • Ignite the paper fuse and immediately plunge the stopper into the flask, holding it firmly. (Perform behind a safety shield). [11]

    • Once combustion is complete, shake the flask for 10-15 minutes to ensure full absorption of the gases.

  • Titration:

    • Carefully open the flask and rinse the stopper and basket with deionized water into the flask.

    • Add a suitable indicator (e.g., bromophenol blue) and titrate the solution with standardized 0.01 M silver nitrate (AgNO₃) until the endpoint is reached.[12]

    • Perform a blank determination using a filter paper without sample and subtract this value from the sample titration volume.

  • Calculation: Calculate the %Cl based on the titration volume, the molarity of the AgNO₃, and the initial sample weight.

Data Interpretation and Validation

Establishing Acceptance Criteria

For pharmaceutical compounds, the generally accepted tolerance for elemental analysis results is an absolute deviation of ±0.4% from the theoretical value.[14] For a result to be considered valid, the experimental percentages for C, H, N, and Cl must all fall within this range.

Decision Logic for Standard Selection

G A What is the purpose of the analysis? B Instrument Calibration / Routine QC A->B Routine C Method Validation / Release Testing A->C Critical D Use stable, common CRM (e.g., Acetanilide, Sulphanilamide) B->D E Is a Pharmacopoeial or Certified Reference Material of the API available? C->E F Use the official Pharmacopoeial/CRM Standard E->F Yes G Qualify a high-purity batch of the API against a primary CRM. Use this as a Secondary Standard. E->G No

Sources

Navigating the Volatile Landscape: A Comparative Guide to the GC-MS Analysis of (2,3-dimethylbutyl)(methyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the precise analytical characterization of novel chemical entities is paramount. The amine, (2,3-dimethylbutyl)(methyl)amine, presents a unique analytical challenge due to its inherent volatility and basicity. This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for this compound, offering both theoretical grounding and practical, field-proven insights. We will explore direct analysis and derivatization strategies, compare potential retention time behavior against structural analogues, and equip you with the knowledge to develop a robust, self-validating analytical protocol.

The Analytical Challenge: Understanding Amine Chromatography

Gas chromatography of amines, particularly secondary amines like (2,3-dimethylbutyl)(methyl)amine, is notoriously challenging. These compounds are prone to strong interactions with active sites (silanol groups) on the surface of standard capillary columns and within the injection port. This interaction leads to significant peak tailing, poor reproducibility, and reduced sensitivity.[1][2] The basic nature of the amine functional group is the primary driver of these undesirable chromatographic behaviors. Therefore, successful analysis hinges on mitigating these interactions.

Comparative Methodologies: Direct Injection vs. Derivatization

Two primary strategies can be employed for the GC-MS analysis of (2,3-dimethylbutyl)(methyl)amine: direct, underivatized analysis and analysis following chemical derivatization. The choice between these approaches depends on the analytical objective, sample matrix, and required sensitivity.

Method 1: Direct Analysis of Underivatized (2,3-dimethylbutyl)(methyl)amine

Direct analysis is often preferred for its simplicity and speed. However, it necessitates specialized columns and meticulous optimization of GC parameters to overcome the inherent challenges of amine analysis.

Key Considerations for Direct Analysis:

  • Column Selection: Standard 5% phenyl-methylpolysiloxane columns can be used, but often yield suboptimal results for primary and secondary amines. For superior performance, columns specifically designed for amine analysis are strongly recommended. These columns feature base-deactivated surfaces and stationary phases that shield active sites, resulting in improved peak shape and inertness.[2] Examples include wax-based columns like the Agilent CP-Wax for volatile amines or specialized amine-specific phases like the Restek Rtx-Volatile Amine column.[2][3]

  • Injection System: A split/splitless injector is commonly used. To minimize analyte interaction and potential degradation, a deactivated liner is crucial.

  • Carrier Gas: Helium is a standard choice for the carrier gas.[4]

  • Oven Temperature Program: A typical starting point would be a low initial oven temperature (e.g., 40-60°C) to trap the volatile amine at the head of the column, followed by a temperature ramp to an appropriate final temperature (e.g., 250°C) to ensure elution.[5][6]

Experimental Protocol: Hypothetical Direct GC-MS Analysis

This protocol provides a starting point for the analysis of (2,3-dimethylbutyl)(methyl)amine. Optimization will be required based on the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Column: Agilent CP-Wax for volatile amines and diamines, 30 m x 0.32 mm ID, 1.2 µm film thickness (or equivalent amine-specific column)

  • Injector: Split/splitless, 250°C

  • Carrier Gas: Helium, constant flow of 1.2 mL/min

  • Oven Program: 60°C (hold for 2 min), then ramp at 10°C/min to 250°C (hold for 5 min)

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-350

Method 2: Analysis with Derivatization

Derivatization is a powerful technique to improve the chromatographic behavior of amines.[7] It involves chemically modifying the amine to make it less polar, more volatile, and more thermally stable.[5] Common derivatization reagents for amines include acylating agents (e.g., trifluoroacetic anhydride), silylating agents, and chloroformates.[4][5]

Advantages of Derivatization:

  • Improved Peak Shape: Derivatization blocks the active hydrogen on the secondary amine, significantly reducing peak tailing.

  • Enhanced Thermal Stability: The resulting derivative is often more stable at the elevated temperatures of the GC injector and column.

  • Increased Volatility: In some cases, derivatization can increase the volatility of the analyte.

  • Characteristic Mass Spectra: The derivative will produce a unique mass spectrum that can aid in identification.

Disadvantages of Derivatization:

  • Increased Sample Preparation Time: Derivatization adds extra steps to the workflow.

  • Potential for Side Reactions: The derivatization reaction may not be 100% complete or may produce unwanted byproducts.

  • Reagent Interference: Excess derivatizing reagent or its byproducts can interfere with the analysis.

Experimental Protocol: Derivatization with Propyl Chloroformate

This protocol is adapted from methods used for the analysis of biogenic amines.[5][7]

Reagents:

  • Propyl chloroformate

  • Pyridine

  • Hexane

  • Sodium bicarbonate solution (5%)

Procedure:

  • To 100 µL of the sample solution containing (2,3-dimethylbutyl)(methyl)amine in a suitable solvent, add 20 µL of pyridine.

  • Add 20 µL of propyl chloroformate.

  • Vortex the mixture for 1 minute.

  • Add 200 µL of hexane and vortex for 1 minute.

  • Add 200 µL of 5% sodium bicarbonate solution to neutralize excess reagent and vortex for 1 minute.

  • Centrifuge the mixture and inject 1 µL of the upper hexane layer into the GC-MS.

Predictive Retention Time and Comparative Analysis

While the exact retention time of (2,3-dimethylbutyl)(methyl)amine will be dependent on the specific GC conditions, we can make educated predictions based on its structure and the retention behavior of similar compounds.

(2,3-dimethylbutyl)(methyl)amine has a molecular weight of 115.22 g/mol . Its structure features a branched alkyl group. In gas chromatography, for a homologous series of compounds, retention time generally increases with boiling point and molecular weight. Branching can sometimes lead to a decrease in retention time compared to a straight-chain isomer due to a more compact structure.

Table 1: Comparison of Retention Times for Structurally Similar Amines

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Expected Retention Behavior on a Non-Polar Column
Diethylamine(C₂H₅)₂NH73.1455.5Shorter retention time
Diisopropylamine((CH₃)₂CH)₂NH101.1984Intermediate retention time
(2,3-dimethylbutyl)(methyl)amine (CH₃)₂CHCH(CH₃)CH₂NH(CH₃) 115.22 N/A Predicted to be longer than diisopropylamine
Diisobutylamine((CH₃)₂CHCH₂)₂NH129.26139-140Longer retention time
Triethylamine(C₂H₅)₃N101.1989.5Retention time will be influenced by polarity differences (tertiary vs. secondary amine)

Note: The exact elution order can be influenced by the polarity of the stationary phase.

The Power of Retention Indices

To move beyond system-dependent retention times, the use of Kovats Retention Indices (RI) is highly recommended.[8][9][10] The retention index relates the retention time of an analyte to the retention times of n-alkanes eluting before and after it. This value is more reproducible across different instruments and conditions than the absolute retention time.[8] By determining the RI of (2,3-dimethylbutyl)(methyl)amine on a given column, a more universal identifier can be established for comparison with literature or in-house databases.

Mass Spectral Fragmentation: A Key to Identification

The mass spectrum of (2,3-dimethylbutyl)(methyl)amine will provide crucial information for its identification. For amines, a key fragmentation pathway is the cleavage of the C-C bond beta to the nitrogen atom, which results in a resonance-stabilized iminium ion.[11] The presence of an odd molecular weight for the molecular ion is also a characteristic feature of compounds containing a single nitrogen atom.[11]

Predicted Fragmentation for (2,3-dimethylbutyl)(methyl)amine:

  • Molecular Ion (M+•): m/z 115

  • β-cleavage: Loss of an isobutyl radical to form an iminium ion at m/z 58. This is expected to be a prominent peak.

  • α-cleavage: Loss of a hydrogen atom from the carbon alpha to the nitrogen can result in an [M-1]+ peak at m/z 114.

Visualization of the Analytical Workflow

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_detection MS Detection & Analysis Sample Sample Direct_Injection Direct Injection Sample->Direct_Injection Derivatization Derivatization (e.g., with Propyl Chloroformate) Sample->Derivatization GC_Inlet GC Inlet (Deactivated Liner) Direct_Injection->GC_Inlet Derivatization->GC_Inlet GC_Column Amine-Specific Column (e.g., Wax or Rtx-Amine) GC_Inlet->GC_Column MS_Detector Mass Spectrometer (EI, 70eV) GC_Column->MS_Detector Data_Analysis Data Analysis (Retention Time, Mass Spectrum, Retention Index) MS_Detector->Data_Analysis Identification Identification Data_Analysis->Identification Compound Identification

Figure 1: A generalized workflow for the GC-MS analysis of (2,3-dimethylbutyl)(methyl)amine, illustrating the two main sample preparation pathways.

Conclusion

The successful GC-MS analysis of (2,3-dimethylbutyl)(methyl)amine requires a thoughtful approach that directly addresses the challenges posed by its chemical nature. While direct injection on a specialized amine-specific column offers a rapid screening method, derivatization provides a more robust and reproducible solution for quantitative applications. By comparing its retention behavior to structurally similar amines and utilizing the power of retention indices, researchers can develop a self-validating method for the confident identification and characterization of this and other novel amine compounds. This guide serves as a foundational resource, empowering scientists to navigate the complexities of volatile amine analysis with a solid understanding of the underlying principles and practical strategies for success.

References

  • Benchchem. Application Notes and Protocols for the GC-MS Analysis of Volatile Amines.
  • ACS Publications. Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry.
  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines.
  • LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC.
  • Chromatography Forum. GC MS of underivatised amines.
  • Agilent. Analysis of volatile amines on medium- and wide-bore columns.
  • Agilent. Analysis of primary, secondary and tertiary amines.
  • Virginia Tech. Analysis of Biogenic Amines by GC/FID and GC/MS.
  • ScienceDirect. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry.
  • Restek. Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column.
  • ResearchGate. How can I calculate retention indices for identification of compounds using GC-MS?.
  • PMC. iMatch: A retention index tool for analysis of gas chromatography-mass spectrometry data.
  • Supelco. Bulletin 880 The Retention Index System in Gas Chromatography: McReynolds Constants.
  • NIST. Gas Chromatographic Retention Data. NIST WebBook.

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A Comparative Guide to Validating the Purity of Synthesized N-methyl-2,3-dimethylbutylamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unequivocal confirmation of a synthesized molecule's purity is a cornerstone of scientific rigor and regulatory compliance. N-methyl-2,3-dimethylbutylamine, a secondary aliphatic amine, serves as a crucial building block in various synthetic pathways. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and the ultimate safety and efficacy of a potential active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of analytical techniques for validating the purity of N-methyl-2,3-dimethylbutylamine. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

Understanding the Synthetic Context: Anticipating Impurities

To select the most effective analytical methods, one must first anticipate the potential impurities arising from the synthesis. A common and efficient route to N-methyl-2,3-dimethylbutylamine is the reductive amination of 2,3-dimethylbutanal with methylamine.[1][2] This reaction typically proceeds via an imine intermediate, which is then reduced.

The choice of reducing agent is critical; selective agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the imine/iminium ion over the starting aldehyde.[3][4][5]

Based on this synthetic route, likely impurities include:

  • Unreacted Starting Materials: 2,3-dimethylbutanal and methylamine.

  • Imine Intermediate: The unreduced condensation product of the aldehyde and amine.[6]

  • Over-alkylation Products: While less common with reductive amination compared to direct alkylation, tertiary amines could potentially form.[1][7]

  • Side-Products from the Aldehyde: Such as the alcohol (2,3-dimethylbutanol) formed from the reduction of the starting aldehyde.

  • Residual Solvents and Reagents: From the reaction and workup steps (e.g., methanol, acetic acid, borate salts).

A robust purity validation strategy must be able to separate, identify, and quantify these specific potential impurities.

Orthogonal Analytical Approaches: A Triad of Confidence

No single analytical technique is sufficient to declare a compound "pure." A multi-pronged, or orthogonal, approach using methods with different separation and detection principles is the industry standard. For N-methyl-2,3-dimethylbutylamine, the triad of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) provides the highest degree of confidence.

dot graph "Purity_Validation_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_synthesis" { label="Synthesis & Workup"; bgcolor="#F1F3F4"; Synthesis [label="Synthesized\nN-methyl-2,3-dimethylbutylamine\n(Crude Product)", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_analysis" { label="Purity Validation"; bgcolor="#F1F3F4"; GCMS [label="GC-MS\n(Volatile Impurities)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="qNMR & Structural ID\n(Molar Purity, Structure)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC [label="HPLC-UV/MS\n(Non-volatile Impurities)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_result" { label="Final Assessment"; bgcolor="#F1F3F4"; Report [label="Certificate of Analysis\n(Purity >95%)", shape=document, fillcolor="#FFFFFF", fontcolor="#202124"]; }

Synthesis -> {GCMS, NMR, HPLC} [label="Orthogonal Analysis"]; {GCMS, NMR, HPLC} -> Report [label="Data Consolidation"]; } caption: "General workflow for purity validation."

Comparison of Primary Analytical Techniques
Technique Principle Strengths for this Analyte Weaknesses for this Analyte Primary Use Case
GC-MS Separation by boiling point/polarity; detection by mass-to-charge ratio.Excellent for volatile, thermally stable compounds like aliphatic amines.[8] High sensitivity and provides structural information from fragmentation.Requires derivatization for polar amines to improve peak shape. Potential for on-column degradation.Quantifying volatile impurities (starting materials, solvents).
¹H NMR Nuclear spin transitions in a magnetic field.Provides unambiguous structural confirmation. Quantitative NMR (qNMR) can determine absolute purity against a certified standard without a reference of the analyte itself.[9][10][11]Lower sensitivity than GC/HPLC. Overlapping signals can complicate quantification of minor impurities. NH proton signals can be broad.[12][13]Structural confirmation and absolute molar purity determination.
HPLC Partitioning between a stationary and mobile phase.Versatile; can be adapted for a wide range of polarities. Can detect non-volatile impurities (salts, high MW byproducts).Aliphatic amines lack a UV chromophore, requiring derivatization or alternative detection methods (e.g., ELSD, CAD, MS).[14][15]Quantifying non-volatile or thermally labile impurities.

Experimental Protocols & Data Interpretation

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC is the ideal technique for separating the volatile components expected in the crude product mixture. The mass spectrometer provides definitive identification of peaks based on their mass fragmentation patterns. Because amines can exhibit poor peak shape (tailing) on standard columns, a basic-deactivated column is essential.[8]

dot graph "GCMS_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

SamplePrep [label="Sample Preparation\n(Dilute in MTBE/CH2Cl2)", shape=invhouse, fillcolor="#FBBC05"]; Injection [label="GC Injection\n(Splitless Mode)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separation [label="Column Separation\n(e.g., DB-5ms, CP-Volamine)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detection [label="Mass Spectrometry\n(EI, 70 eV)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(Peak Integration, Library Search)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Purity by Area %\nImpurity Identification", shape=document, fillcolor="#FFFFFF"];

SamplePrep -> Injection -> Separation -> Detection -> Analysis -> Result; } caption: "Workflow for GC-MS analysis."

Step-by-Step Protocol:

  • Column Selection: Utilize a low-polarity, base-deactivated column such as a DB-5ms or a specialized amine column (e.g., CP-Volamine).

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized material and dissolve in 1 mL of a suitable solvent like dichloromethane or MTBE.

  • GC Conditions:

    • Injector: 250°C, Splitless mode.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.[16]

    • Transfer Line: 280°C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: 35-350 amu.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Calculate purity based on the area percent of the main peak.

    • Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST) and known potential impurities.

Expected Data: The main peak for N-methyl-2,3-dimethylbutylamine (MW: 115.22) will elute, and its mass spectrum should show a molecular ion (M⁺) at m/z 115 and characteristic fragments. Impurities like 2,3-dimethylbutanal will elute earlier and have a distinct mass spectrum. Purity is reported as Area %.

Quantitative ¹H NMR (qNMR) Spectroscopy

Rationale: qNMR is a primary ratio method that determines the molar purity of a substance by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and weight.[17][18] This technique is non-destructive and provides structural confirmation simultaneously.[10]

dot graph "qNMR_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

SamplePrep [label="Sample Preparation\n(Accurate weighing of sample\n& internal standard)", shape=invhouse, fillcolor="#FBBC05"]; Acquisition [label="NMR Data Acquisition\n(Optimized relaxation delay)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Processing [label="Data Processing\n(Phasing, Baseline Correction)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Integration [label="Peak Integration\n(Analyte & Standard)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculation [label="Purity Calculation\n(Using qNMR equation)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Absolute Molar Purity (%)\nStructural Confirmation", shape=document, fillcolor="#FFFFFF"];

SamplePrep -> Acquisition -> Processing -> Integration -> Calculation -> Result; } caption: "Workflow for quantitative NMR."

Step-by-Step Protocol:

  • Standard Selection: Choose an internal standard with high purity, stability, and a simple spectrum with peaks that do not overlap with the analyte. Maleic acid or dimethyl sulfone are suitable choices.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the synthesized amine into an NMR tube.

    • Accurately weigh ~10 mg of the certified internal standard into the same tube.

    • Record both weights precisely.

    • Dissolve the contents in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD).

  • NMR Acquisition:

    • Use a high-field spectrometer (≥400 MHz).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation and accurate integration. A D1 of 30 seconds is a safe starting point.

    • Acquire the spectrum with a 90° pulse.

  • Data Processing:

    • Carefully phase the spectrum and apply a baseline correction.

    • Integrate a well-resolved signal from the analyte (e.g., the N-methyl singlet) and a signal from the internal standard (e.g., the singlet for dimethyl sulfone).

  • Purity Calculation: Use the following formula: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%) Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Expected Data: The ¹H NMR spectrum should confirm the structure. For N-methyl-2,3-dimethylbutylamine, one would expect signals around 2.3-3.0 ppm for protons on carbons adjacent to the nitrogen.[19] The N-H proton signal for a secondary amine is often a broad singlet between 0.5-5.0 ppm.[13][20][21] The qNMR calculation will yield a highly accurate molar purity value.

High-Performance Liquid Chromatography (HPLC)

Rationale: While GC-MS handles volatile impurities, HPLC is superior for detecting non-volatile materials like salts or potential high-molecular-weight side products. Since aliphatic amines lack a strong UV chromophore, direct detection is challenging. Pre-column derivatization with a UV-active or fluorescent tag is a common and robust solution.[14][15]

dot graph "HPLC_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

SamplePrep [label="Sample Preparation\n(Dilute in Mobile Phase)", shape=invhouse, fillcolor="#FBBC05"]; Deriv [label="Pre-column Derivatization\n(e.g., Dansyl Chloride)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Injection [label="HPLC Injection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separation [label="Reversed-Phase Separation\n(C18 Column)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detection [label="UV or Fluorescence Detection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(Peak Integration)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Purity by Area %\n(Relative to main peak)", shape=document, fillcolor="#FFFFFF"];

SamplePrep -> Deriv -> Injection -> Separation -> Detection -> Analysis -> Result; } caption: "Workflow for HPLC with derivatization."

Step-by-Step Protocol (using Dansyl Chloride Derivatization):

  • Derivatization:

    • Prepare a solution of the amine in acetone (~1 mg/mL).

    • To 100 µL of the amine solution, add 200 µL of a sodium bicarbonate buffer (100 mM, pH 9.5).

    • Add 200 µL of a dansyl chloride solution in acetone (2 mg/mL).

    • Vortex and heat at 60°C for 45 minutes in the dark.

    • Cool and add 100 µL of a quenching solution (e.g., methylamine) to react with excess dansyl chloride.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm or Fluorescence (Excitation: 340 nm, Emission: 525 nm).

  • Data Analysis:

    • Integrate all peaks. The main peak corresponds to the dansylated N-methyl-2,3-dimethylbutylamine.

    • Calculate purity by area percent. The method's ability to separate the analyte from impurities and degradation products demonstrates its specificity.[22][23][24][25]

Conclusion: A Self-Validating System for Purity Assessment

Validating the purity of synthesized N-methyl-2,3-dimethylbutylamine requires a systematic and orthogonal approach. By combining GC-MS for volatile impurity profiling, qNMR for definitive structural confirmation and absolute molar purity, and derivatization-HPLC for non-volatile impurity detection, researchers can build a comprehensive and self-validating data package. This triad of techniques ensures that the material meets the high standards required for research and drug development, providing confidence in all subsequent applications. Each method validates the others, ensuring that the final purity statement is robust, reliable, and scientifically sound.

References

  • Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
  • Chemistry Steps. Reductive Amination. [Link]

  • ChemHelp ASAP. (2020). reductive amination & secondary amine synthesis. YouTube. [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • Shodex HPLC Columns. Analysis of Short Amines without Using Ion Pair Reagent. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]

  • National Center for Biotechnology Information. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PubMed Central. [Link]

  • Gavin Publishers. (2017). Validation of Analytical Methods: A Review. [Link]

  • SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. [Link]

  • Schmitt, R., et al. (2024). Amines – Determination of amines in workplace air using gas chromatography (headspace GC-MS).
  • IVT Network. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals. [Link]

  • qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. [Link]

  • ResearchGate. (2012). Determining and reporting purity of organic molecules: Why qNMR. [Link]

  • University of Bath. 1H NMR Spectroscopy. [Link]

  • World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. [Link]

  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 315-323.
  • ResearchGate. (2013). Use of small diameter column particles to enhance HPLC determination of histamine and other biogenic amines in seafood. [Link]

  • ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • Propharma. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?[Link]

  • LabRulez GCMS. Amines Analysis by Packed Column GC. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • University of Calgary. Spectroscopy Tutorial: Amines. [Link]

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  • University of Regensburg. Chemical shifts. [Link]

  • ChemHelp ASAP. (2019). chemical shift and ppm values in 1H NMR spectroscopy. YouTube. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Google Patents.
  • Green Chemistry. Reductive Amination. [Link]

  • Chromatography Forum. (2011). Amines by GC-MS. [Link]

  • Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

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A Practical Guide to 2D NMR Spectroscopy: Unambiguously Assigning the 2,3-Dimethylbutyl Skeleton with COSY and HSQC

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic chemistry, the precise and unambiguous determination of molecular structure is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of routine analysis, complex molecular architectures often present overlapping signals that defy straightforward interpretation. This is particularly true for aliphatic fragments with similar electronic environments, such as the 2,3-dimethylbutyl skeleton. To resolve this ambiguity, two-dimensional (2D) NMR techniques are indispensable. This guide provides an in-depth comparison of two of the most powerful and routinely used 2D NMR experiments, Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) , through the practical lens of assigning the ¹H and ¹³C NMR spectra of a 2,3-dimethylbutyl moiety.

The Challenge: Signal Crowding in a Simple Alkyl Chain

The 2,3-dimethylbutyl group, with its multiple methyl and methine protons and carbons, presents a classic case of spectral overlap in 1D NMR. The subtle differences in the electronic environments of the protons and carbons can lead to a congested aliphatic region, making definitive assignments based on chemical shift and multiplicity alone a formidable task. This is where the power of 2D NMR to resolve correlations between nuclei becomes essential.

COSY: Mapping the Proton-Proton Highway

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that reveals scalar couplings between protons, typically over two to three bonds (²JHH and ³JHH).[1][2] The resulting spectrum plots the ¹H NMR spectrum on both the x and y axes. The diagonal of the spectrum shows the 1D ¹H NMR spectrum, while the crucial information is contained in the off-diagonal cross-peaks. These cross-peaks indicate that two protons are coupled to each other.

The Causality Behind COSY

The COSY experiment relies on the transfer of magnetization between J-coupled protons.[3][4] A preparatory pulse excites the proton spins, and during an evolution period, these spins precess according to their chemical shifts and coupling constants. A second pulse then mixes the magnetizations, and if two protons are coupled, this mixing allows for the transfer of coherence between them. This transfer of information is what gives rise to the off-diagonal cross-peaks, directly mapping out the proton connectivity within a molecule.

HSQC: Bridging the Gap Between Protons and Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a heteronuclear 2D NMR technique that correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, most commonly ¹³C.[5][6] The resulting spectrum displays the ¹H NMR spectrum on one axis and the ¹³C NMR spectrum on the other. Each peak in the HSQC spectrum represents a direct one-bond connection (¹JCH) between a proton and a carbon atom.

The Rationale for HSQC

HSQC provides a significant advantage in resolving spectral overlap due to the much larger chemical shift dispersion of ¹³C compared to ¹H.[7] By spreading the proton signals out in a second dimension based on the chemical shift of the carbon they are attached to, even severely overlapping proton signals can be resolved. The experiment is also highly sensitive as it detects the signal of the more sensitive ¹H nucleus.[8]

A Step-by-Step Guide to Assigning the 2,3-Dimethylbutyl Skeleton

To illustrate the power of COSY and HSQC, let us consider the NMR assignment of a generic 2,3-dimethylbutyl-R group. For this example, we will use typical chemical shift values for 2,3-dimethylbutane as a model system.

Step 1: Analyze the 1D ¹H and ¹³C NMR Spectra

A preliminary analysis of the 1D spectra is always the first step. For a 2,3-dimethylbutyl group, we would expect to see:

  • ¹H NMR: Signals in the aliphatic region (typically 0.8 - 2.0 ppm). Due to the symmetry of the 2,3-dimethylbutane parent molecule, we observe two distinct proton environments.[2]

  • ¹³C NMR: Signals in the aliphatic region (typically 10 - 40 ppm). Similarly, for 2,3-dimethylbutane, there are two distinct carbon environments.[5]

Table 1: Predicted ¹H and ¹³C NMR Data for a 2,3-Dimethylbutyl Moiety (based on 2,3-dimethylbutane)

Atom NumberingProton (¹H) Chemical Shift (ppm)Carbon (¹³C) Chemical Shift (ppm)
1, 1'~0.85 (doublet)~19.5
4, 4'~0.85 (doublet)~19.5
2~1.40 (multiplet)~34.0
3~1.40 (multiplet)~34.0

Note: The exact chemical shifts will vary depending on the nature of the 'R' group attached to the butyl chain.

Step 2: Deciphering the COSY Spectrum

The COSY spectrum will reveal the proton-proton connectivities.

Figure 1: COSY correlations in a 2,3-dimethylbutyl skeleton.

From the COSY spectrum, we would expect to see the following correlations:

  • A cross-peak between the protons at ~0.85 ppm (the methyl groups H-1/1' and H-4/4') and the proton at ~1.40 ppm (the methine proton H-2 or H-3). This establishes the connection between the methyl groups and their adjacent methine proton.

  • A cross-peak between the two methine protons (H-2 and H-3) at ~1.40 ppm, confirming their vicinal relationship.

Step 3: Interpreting the HSQC Spectrum

The HSQC spectrum will directly link each proton to its attached carbon.

Figure 2: HSQC correlations for the 2,3-dimethylbutyl skeleton.

The HSQC spectrum will show two key correlations:

  • A peak correlating the proton signal at ~0.85 ppm with the carbon signal at ~19.5 ppm. This definitively assigns these signals to the four equivalent methyl groups (C-1, C-1', C-4, C-4' and their attached protons).

  • A peak correlating the proton signal at ~1.40 ppm with the carbon signal at ~34.0 ppm. This assigns these signals to the two equivalent methine groups (C-2, C-3 and their attached protons).

The Synergy of COSY and HSQC: A Self-Validating System

By combining the information from both COSY and HSQC, we can build a complete and validated picture of the 2,3-dimethylbutyl fragment. The COSY experiment establishes the proton connectivity framework, while the HSQC experiment anchors these protons to their respective carbons. This dual approach provides a self-validating system, where the assignments from one experiment corroborate the findings of the other, leading to a high degree of confidence in the final structural elucidation.

Experimental Protocols

COSY (Correlation Spectroscopy)
  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃) to a final volume of 0.5-0.6 mL in a 5 mm NMR tube.

  • Spectrometer Setup: Tune and shim the spectrometer for optimal resolution and lineshape.

  • Pulse Sequence: Select a standard gradient-selected COSY (gCOSY) pulse sequence.

  • Acquisition Parameters:

    • Set the spectral width to cover the entire ¹H chemical shift range (e.g., 0-12 ppm).

    • Acquire a sufficient number of scans (e.g., 2-8) per increment to achieve adequate signal-to-noise.

    • Use a sufficient number of increments in the indirect dimension (t₁) for good resolution (e.g., 256-512).

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions followed by a two-dimensional Fourier transform. Phase correction is typically not required for magnitude-mode COSY spectra.

HSQC (Heteronuclear Single Quantum Coherence)
  • Sample Preparation: The same sample used for the COSY experiment can be used.

  • Spectrometer Setup: Ensure the spectrometer is tuned for both ¹H and ¹³C frequencies.

  • Pulse Sequence: Select a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).

  • Acquisition Parameters:

    • Set the ¹H spectral width as in the COSY experiment.

    • Set the ¹³C spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • Optimize the number of scans per increment (e.g., 4-16) and the number of increments (e.g., 128-256) based on the sample concentration.

    • Set the one-bond coupling constant (¹JCH) to an average value for aliphatic carbons (e.g., 145 Hz).

  • Processing: Apply appropriate window functions (e.g., squared sine-bell) and perform a two-dimensional Fourier transform. Careful phase correction in both dimensions is crucial for obtaining an accurate spectrum.

Conclusion

COSY and HSQC are powerful, complementary techniques that, when used in concert, provide an unambiguous method for assigning the NMR spectra of complex molecular fragments like the 2,3-dimethylbutyl skeleton. COSY elucidates the proton-proton coupling network, while HSQC provides direct proton-carbon correlations with high resolution. For researchers in drug development and organic synthesis, a thorough understanding and application of these 2D NMR methods are essential for the confident and accurate characterization of novel chemical entities.

References

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of (2,3-dimethylbutyl)(methyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher navigating the frontiers of drug development, the introduction of novel compounds is a daily reality. Among these is (2,3-dimethylbutyl)(methyl)amine hydrochloride, a substituted amine salt with potential applications in synthetic chemistry. As with any research chemical, a thorough understanding of its safe handling is not just a regulatory requirement but a cornerstone of scientific integrity and personal safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the recommended protocols.

Core Principles of Safe Handling

The safe handling of any chemical, including (2,3-dimethylbutyl)(methyl)amine hydrochloride, is predicated on the "Hierarchy of Controls." This principle prioritizes engineering and administrative controls to minimize reliance on personal protective equipment (PPE) alone.

I. Engineering Controls: Your First Line of Defense

Engineering controls are physical changes to the workspace that isolate researchers from the hazard.

  • Fume Hood: All manipulations of (2,3-dimethylbutyl)(methyl)amine hydrochloride, especially the handling of the solid powder and the preparation of solutions, must be conducted in a certified chemical fume hood.[1] This is critical to prevent the inhalation of any fine dust particles or aerosols, which may cause respiratory irritation.[1][2][4]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

II. Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is crucial and should be based on a thorough risk assessment.[5][6]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[7]Amine hydrochlorides can cause serious eye irritation.[1][2][3][4] Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face.
Hand Protection Nitrile or neoprene gloves.[8][9]These materials offer good resistance to a broad range of chemicals, including amines. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently.
Body Protection A buttoned lab coat and, for larger quantities or tasks with a higher splash risk, a chemical-resistant apron.This protects the skin from accidental spills and contamination.
Respiratory Protection Generally not required when working in a fume hood. However, if there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with cartridges suitable for organic vapors and particulates should be used.[1][6][9]This is a precautionary measure to prevent inhalation of the compound.

PPE_Donning_Workflow Start Start: Prepare for Handling LabCoat 1. Don Lab Coat Start->LabCoat Gloves 2. Don Nitrile/Neoprene Gloves LabCoat->Gloves Goggles 3. Don Chemical Splash Goggles Gloves->Goggles FaceShield 4. Don Face Shield Goggles->FaceShield FumeHood 5. Begin Work in Fume Hood FaceShield->FumeHood

Caption: The interrelationship between proactive and reactive safety measures in the handling of (2,3-dimethylbutyl)(methyl)amine hydrochloride.

By adhering to these guidelines, researchers can confidently and safely work with (2,3-dimethylbutyl)(methyl)amine hydrochloride, ensuring the integrity of their research and the well-being of themselves and their colleagues. This proactive approach to safety is the hallmark of a trustworthy and authoritative laboratory environment.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
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  • 3-Buten-1-amine Hydrochloride - SAFETY DATA SHEET. (2025, January 8). TCI Chemicals.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet - C/D/N Isotopes. (n.d.). C/D/N Isotopes.
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 29). Fisher Scientific.
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  • Safety Data Sheet - Cayman Chemical. (2025, August 19). Cayman Chemical.
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  • Safety Data Sheet - Angene Chemical. (2021, May 1). Angene Chemical.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 29). Fisher Scientific.
  • Methylamine hydrochloride - Safety Data Sheet. (n.d.). Sigma-Aldrich.
  • Material Safety Data Sheet - Methyl-d3-amine hydrochloride, 98+ atom % D. (2005, October 3). Cole-Parmer.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.